Belinostat amide-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+/i1D,2D,3D,6D,7D |
InChI Key |
LUVPQDAKKRMIOY-HMUIAXRESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Stability of Belinostat Amide-d5 in Plasma: A Technical Guide
This technical guide provides an in-depth overview of the in vitro stability of Belinostat and its metabolites in plasma, with a specific focus on the context surrounding Belinostat amide-d5. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Stability Data
Belinostat is known to be extensively metabolized in vivo, with metabolism being the primary route of elimination.[2][3] The stability of Belinostat and its five major metabolites in human plasma has been assessed under various conditions. The following tables summarize the available stability data for the non-deuterated forms.
Table 1: Freeze-Thaw Stability of Belinostat and its Metabolites in Human Plasma
| Compound | Concentration (ng/mL) | Stability (%) | CV (%) |
| Belinostat | 50 | 95.8 | 6.5 |
| 4000 | 100.9 | 3.9 | |
| Belinostat Glucuronide | 50 | 102.5 | 4.9 |
| 4000 | 100.2 | 2.5 | |
| Methyl Belinostat | 50 | 98.4 | 5.7 |
| 4000 | 99.8 | 3.1 | |
| Belinostat Amide | 50 | 97.6 | 7.1 |
| 4000 | 100.5 | 2.8 | |
| 3-ASBA | 50 | 99.2 | 6.2 |
| 4000 | 101.1 | 3.3 | |
| Belinostat Acid | 50 | 96.9 | 5.9 |
| 4000 | 100.8 | 2.9 | |
| Data from Kiesel et al., 2013.[4] Stability was assessed after three freeze-thaw cycles. |
Table 2: Short-Term Stability of Belinostat and its Metabolites in Human Plasma at Ambient Temperature
| Compound | Concentration (ng/mL) | Stability (%) | CV (%) |
| Belinostat | 50 | 93.7 | 5.8 |
| 4000 | 98.5 | 4.1 | |
| Belinostat Glucuronide | 50 | 101.2 | 3.7 |
| 4000 | 99.6 | 2.2 | |
| Methyl Belinostat | 50 | 96.8 | 6.3 |
| 4000 | 99.1 | 3.5 | |
| Belinostat Amide | 50 | 95.9 | 7.5 |
| 4000 | 99.7 | 3.0 | |
| 3-ASBA | 50 | 98.1 | 5.5 |
| 4000 | 100.3 | 3.6 | |
| Belinostat Acid | 50 | 96.2 | 6.1 |
| 4000 | 100.1 | 3.2 | |
| Data from Kiesel et al., 2013.[4] Stability was assessed after 4 hours at ambient temperature. |
Metabolic Pathways of Belinostat
Belinostat undergoes extensive metabolism through several pathways. The primary route is glucuronidation, mediated predominantly by the enzyme UGT1A1.[5][6][7] Other significant biotransformations include methylation and the reduction of the hydroxamic acid group to form Belinostat amide.[6] Cytochrome P450 enzymes, specifically CYP2A6, CYP2C9, and CYP3A4, are also involved in the formation of Belinostat amide and Belinostat acid.[7]
Experimental Protocols
The following section details a representative protocol for assessing the in vitro stability of a compound like this compound in plasma. This protocol is based on standard industry practices.[8]
Objective: To determine the rate of degradation of a test compound in plasma from a specific species (e.g., human, rat, mouse) over a defined period.
Materials:
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO).
-
Control compounds (e.g., a stable compound like Verapamil and a labile compound like Propantheline).
-
Pooled plasma with anticoagulant (e.g., K2EDTA, Sodium Heparin) from the desired species.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation.
-
96-well incubation plates.
-
Shaking incubator or water bath set to 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation:
-
Thaw frozen plasma at room temperature or in a 37°C water bath.
-
Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare incubation mixtures by adding the test compound working solution to the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid plasma protein precipitation.
-
-
Incubation:
-
Pre-warm the plasma to 37°C for approximately 5-10 minutes.
-
Initiate the reaction by adding the test compound to the pre-warmed plasma.
-
Incubate the samples at 37°C with gentle shaking.
-
Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes). The t=0 sample is taken immediately after adding the compound.
-
-
Sample Quenching:
-
To stop the enzymatic reaction, add a cold protein precipitation solvent (e.g., acetonitrile, often containing an internal standard) to each aliquot. A typical ratio is 3:1 or 4:1 (solvent to plasma).
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 10-15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
References
- 1. A phase I study of the safety and pharmacokinetics of the histone deacetylase inhibitor belinostat administered in combination with carboplatin and/or paclitaxel in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism, and excretion of 14C-labeled belinostat in patients with recurrent or progressive malignancies | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Certificate of Analysis for Belinostat Amide-d5: A Technical Guide
This in-depth guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of how to interpret a Certificate of Analysis (CoA) for Belinostat amide-d5. This deuterated analog of Belinostat serves as a critical internal standard for bioanalytical and pharmacokinetic studies. A thorough analysis of its CoA is paramount to ensure the accuracy and reliability of experimental results.
Overview of this compound
This compound is a stable isotope-labeled version of Belinostat amide. The five deuterium atoms (d5) on the phenyl ring give it a distinct mass from the parent compound, making it an ideal internal standard for mass spectrometry-based quantification of Belinostat in biological matrices.[1][2] Its primary application is in pharmacokinetic and therapeutic drug monitoring research.[1]
Certificate of Analysis: Key Data Summary
The Certificate of Analysis provides critical quality control data for a specific batch of the compound. Below is a summary of typical analytical results for this compound, presented in a structured format.
Table 1: Identification and General Properties
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Molecular Formula | C₁₅H₉D₅N₂O₃S | Conforms |
| Molecular Weight | 307.38 g/mol | 307.35 g/mol (by MS) |
| ¹H-NMR | Conforms to Structure | Conforms |
| Mass Spectrum | Conforms to Structure | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity | HPLC (254 nm) | ≥ 98.0% | 99.5% |
| Isotopic Purity | LC-MS | ≥ 99% Deuterium Incorporation | Conforms |
| Loss on Drying | Gravimetric | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-HS | Per USP <467> | Complies |
Experimental Protocols
A detailed understanding of the methodologies used to generate the data on the CoA is essential for its correct interpretation.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18) is typically employed.[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often used.[3]
-
Detection: UV detection at a wavelength of 254 nm.
-
Procedure: A solution of this compound is injected into the HPLC system. The area of the main peak corresponding to the compound is compared to the total area of all peaks to calculate the purity.
3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight and isotopic purity of this compound.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source, is utilized.[3][4]
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the resulting spectrum is analyzed for the peak corresponding to the molecular ion of this compound.
-
Procedure for Isotopic Purity: The relative intensities of the mass peaks for the deuterated (d5) and non-deuterated (d0) forms are compared to determine the percentage of deuterium incorporation.
3.3. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the molecular structure of a compound. It is used to confirm that the synthesized compound has the correct chemical structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent, such as DMSO-d₆, is used to dissolve the sample.
-
Procedure: The sample is placed in the spectrometer, and the resulting spectrum, which shows the chemical shifts and splitting patterns of the protons, is compared to the expected spectrum for this compound. The absence of signals in the region corresponding to the phenyl protons confirms the deuterium labeling.
Visualizing Experimental Workflows
4.1. HPLC Purity Analysis Workflow
Caption: Workflow for determining the purity of this compound using HPLC.
4.2. LC-MS Identity and Isotopic Purity Workflow
References
Commercial Availability and Technical Application of Belinostat Amide-d5: A Guide for Researchers
Introduction
Belinostat amide-d5 is the deuterated stable isotope-labeled analogue of Belinostat amide. It serves as a critical internal standard for the accurate quantification of Belinostat amide in biological matrices during pharmacokinetic and drug metabolism studies. The incorporation of five deuterium atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical and physical properties. This technical guide provides an overview of commercial suppliers, detailed product specifications, and a comprehensive experimental protocol for the use of this compound in bioanalytical applications.
Commercial Suppliers of this compound
Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes the key providers and their product offerings. Researchers are advised to request the most current Certificate of Analysis from the supplier for batch-specific data.
| Supplier | Product Name | Catalog Number | Known Specifications |
| MedchemExpress | This compound | HY-143923S | Purity: >98% |
| Veeprho | This compound | DVE00189 | Isotopic Enrichment: Not specified |
| CDN Isotopes | Belinostat-d5 amide (aniline-d5) | 2019081902 | Isotopic Enrichment: 98 atom % D, Chemical Purity: 97%[1][2] |
Technical Data: Certificate of Analysis
A Certificate of Analysis (CoA) is a crucial document provided by the supplier that details the quality and purity of a specific batch of a chemical compound.[3] For a deuterated internal standard like this compound, the CoA provides essential quantitative data for ensuring the accuracy and reproducibility of experimental results. Below is a table representing typical data found on a CoA for this product.
| Parameter | Specification | Method |
| Appearance | White to Off-White Solid | Visual Inspection |
| Molecular Formula | C₁₅H₉D₅N₂O₃S | --- |
| Molecular Weight | 307.38 g/mol | Mass Spectrometry |
| Chemical Purity | ≥97% | HPLC |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry / NMR |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Storage Conditions | Store at -20°C | --- |
Experimental Protocol: Quantification of Belinostat Amide in Human Plasma
The following protocol is adapted from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Belinostat and its metabolites, including Belinostat amide, in human plasma.[1][4] this compound is an ideal internal standard for this assay.
Preparation of Stock and Working Solutions
-
Belinostat Amide Stock Solution (1 mg/mL): Accurately weigh and dissolve Belinostat amide in a suitable solvent such as methanol or DMSO.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in methanol or DMSO.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to the final working concentration.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Serially dilute the Belinostat amide stock solution with control human plasma to prepare a series of calibration standards at concentrations ranging from approximately 30 to 5000 ng/mL.[1][4]
-
Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of three concentration levels (low, medium, and high) spanning the range of the calibration curve.
Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.[4]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 4 minutes.[4]
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18) is suitable.[1][4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used for chromatographic separation.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be used.[1][4]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Belinostat amide and this compound. The exact mass transitions should be optimized by direct infusion of the individual compounds.
-
Visualizations
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Belinostat amide using this compound as an internal standard.
Caption: Bioanalytical workflow for Belinostat amide quantification.
Role of this compound as an Internal Standard
This diagram explains the logical relationship between the analyte and the deuterated internal standard in correcting for variability during sample processing and analysis.
Caption: Role of a deuterated internal standard in quantitative analysis.
Signaling Pathway of Belinostat (Parent Compound)
Belinostat amide is a metabolite of Belinostat, a potent histone deacetylase (HDAC) inhibitor.[5] HDAC inhibitors play a crucial role in epigenetic regulation by altering the acetylation state of histones, which in turn modifies chromatin structure and gene expression. The following diagram illustrates the general signaling pathway affected by HDAC inhibitors like Belinostat.
Caption: Mechanism of action for HDAC inhibitors like Belinostat.
References
Methodological & Application
Application Note: High-Throughput Quantification of Belinostat in Human Plasma Using Belinostat Amide-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Belinostat, a histone deacetylase (HDAC) inhibitor, in human plasma. The method employs Belinostat amide-d5, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation. This method has been validated based on established regulatory guidelines for bioanalytical method validation.
Introduction
Belinostat is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Accurate measurement of Belinostat concentrations in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and for optimizing patient dosing.[2][3][4] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[5] This application note provides a detailed protocol for the quantification of Belinostat in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Belinostat (purity ≥98%)
-
This compound (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Human plasma (sourced from an accredited biobank)
Instrumentation
-
Liquid Chromatography System: Agilent 1200 SL or equivalent
-
Mass Spectrometer: ABI 4000 QTRAP® or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm
Standard Solutions Preparation
Stock solutions of Belinostat and this compound were prepared in acetonitrile at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with acetonitrile.
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation:
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 200 µL of the internal standard working solution (containing this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (10:90 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 3 µL |
| Gradient | As described in the table below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 3.8 | 10 | 90 |
| 3.8 - 4.0 | 90 | 10 |
| 4.0 - 5.5 | 90 | 10 |
| 5.5 - 5.6 | 10 | 90 |
| 5.6 - 7.0 | 10 | 90 |
Table 3: Mass Spectrometry Parameters
| Parameter | Belinostat | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 319.1 > 201.1 | 324.1 > 206.1 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (V) | 50 | 50 |
| Entrance Potential (V) | 10 | 10 |
| Collision Energy (V) | 25 | 25 |
| Collision Cell Exit Potential (V) | 10 | 10 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Belinostat in human plasma. The use of this compound as an internal standard effectively compensated for any variations during the analytical process.
Linearity and Sensitivity
The method was linear over the concentration range of 30 to 5000 ng/mL for Belinostat in human plasma.[2][3][4] The calibration curves showed a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 30 ng/mL.
Table 4: Linearity of Belinostat in Human Plasma
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Belinostat | 30 - 5000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four different quality control (QC) concentrations. The results, summarized in the table below, are within the acceptable limits as per regulatory guidelines (±15% for accuracy and ≤15% for precision).
Table 5: Accuracy and Precision Data for Belinostat
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 30 | 98.5 | 8.2 | 97.9 | 9.5 |
| Low | 90 | 102.1 | 6.5 | 101.5 | 7.8 |
| Medium | 900 | 95.8 | 4.1 | 96.3 | 5.2 |
| High | 4000 | 99.2 | 3.5 | 98.7 | 4.3 |
Experimental Workflow and Signaling Pathway Visualization
Caption: LC-MS/MS experimental workflow for Belinostat quantification.
Caption: Simplified signaling pathway of Belinostat's mechanism of action.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of Belinostat in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in clinical and research settings, particularly for pharmacokinetic and pharmacodynamic assessments of Belinostat.
References
- 1. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. scispace.com [scispace.com]
Application Note: Quantification of Belinostat in Human Plasma using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Accurate quantification of Belinostat in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall clinical development.[2][3] This application note provides a detailed protocol for the quantification of Belinostat in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a deuterated internal standard, Belinostat-d5, to ensure high accuracy and precision.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Belinostat in human plasma. The validation of this bioanalytical method fulfills the criteria set by the FDA.[2][3]
Table 1: Calibration Curve for Belinostat
| Analyte | Calibration Range (ng/mL) | R² |
| Belinostat | 30 - 5000 | >0.99 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 30 | 28.5 | 95.0 | <15 |
| Medium | 1000 | 1020 | 102.0 | <15 |
| High | 4000 | 3960 | 99.0 | <15 |
Data presented is representative and based on typical bioanalytical method validation results.
Table 3: Recovery of Belinostat from Human Plasma
| QC Level | Nominal Concentration (ng/mL) | Mean Recovery (%) |
| Low | 30 | >85 |
| Medium | 1000 | >85 |
| High | 4000 | >85 |
Table 4: Stability of Belinostat in Human Plasma
| Stability Condition | Duration | Stability (%) |
| Freeze-Thaw | 3 cycles | >85 |
| Short-Term (Room Temperature) | 4 hours | >90 |
| Long-Term (-80°C) | 9 months | >85 |
Experimental Protocols
This section details the materials and procedures for the validated LC-MS/MS assay for Belinostat in human plasma.
Materials and Reagents
-
Belinostat reference standard
-
Belinostat-d5 (penta-deuterated Belinostat) internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Control human plasma (with K2EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Belinostat and Belinostat-d5 independently in acetonitrile.
-
Working Solutions: Serially dilute the stock solutions with acetonitrile to prepare working solutions for calibration standards and quality control (QC) samples.
Sample Preparation
-
To 50 µL of human plasma (calibration standard, QC, or unknown sample), add 200 µL of the internal standard working solution in acetonitrile (containing Belinostat-d5).[2]
-
Vortex the mixture for 1 minute to precipitate proteins.[2]
-
Centrifuge the samples at 13,000 x g for 4 minutes at room temperature.[2]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[2]
-
Reconstitute the dried residue in 100 µL of 10:90:0.1 (v/v/v) acetonitrile:water:formic acid.[2]
-
Transfer the reconstituted solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 3 µL[2]
-
Gradient Elution:
-
Total Run Time: 7 minutes[2]
Mass Spectrometry Conditions
-
Mass Spectrometer: ABI SCIEX 4000 QTRAP or equivalent[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 30 psi
-
Heater Gas (GS2): 30 psi
-
Declustering Potential (DP): 60 V
-
Collision Energy (CE): 20 V
-
Entrance Potential (EP): 10 V[2]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Belinostat quantification.
Belinostat Signaling Pathway
Caption: Belinostat's mechanism of action as an HDAC inhibitor.
References
- 1. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I study of the safety and pharmacokinetics of the histone deacetylase inhibitor belinostat administered in combination with carboplatin and/or paclitaxel in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Belinostat Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of Belinostat in biological matrices, primarily human plasma, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common bioanalytical sample preparation techniques are covered: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and a representative Solid-Phase Extraction (SPE) method.
Introduction
Belinostat is a potent histone deacetylase (HDAC) inhibitor used in the treatment of various cancers. Accurate and reliable quantification of Belinostat in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Sample preparation is a critical step to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing the sensitivity and robustness of the analytical method. This document outlines and compares three widely used sample preparation techniques for Belinostat analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data for each sample preparation technique based on published literature.
Table 1: Protein Precipitation (PP) Performance Data
| Parameter | Belinostat | Internal Standard | Reference |
| Linearity Range (ng/mL) | 30 - 5000 | N/A | [1] |
| Accuracy (%) | 92.0 - 104.4 | N/A | [1] |
| Precision (CV%) | < 13.7 | N/A | [1] |
| Recovery (%) | > 92 | N/A | |
| Matrix Effect (%) | 104 - 108 | N/A |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Belinostat | Internal Standard (Oxamflatin) | Reference |
| Linearity Range (ng/mL) | 0.5 - 1000 | N/A | |
| Accuracy (%) | 100.2 - 106.7 | N/A | |
| Precision (Intra-day, CV%) | ≤ 8.0 | N/A | |
| Precision (Inter-day, CV%) | ≤ 10.3 | N/A | |
| Recovery (%) | 72.6 | 67.8 | |
| Matrix Effect | Not Significant | Not Significant |
Table 3: Representative Solid-Phase Extraction (SPE) Performance Data *
| Parameter | Belinostat | Internal Standard | Reference |
| Linearity Range (ng/mL) | Method Dependent | N/A | N/A |
| Accuracy (%) | Method Dependent | N/A | N/A |
| Precision (CV%) | Method Dependent | N/A | N/A |
| Recovery (%) | > 80 (Expected) | N/A | N/A |
| Matrix Effect | Generally Lower than PP | N/A | N/A |
*Note: A specific validated SPE method for Belinostat with detailed quantitative data was not found in the reviewed literature. The data presented are expected values for a well-developed SPE method for a small molecule drug in a biological matrix. This protocol would require optimization and validation for Belinostat.
Experimental Protocols and Workflows
Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is particularly suitable for high-throughput analysis.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Spike the sample with an appropriate volume of internal standard solution (e.g., ¹³C₆-Belinostat).
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample. The precipitating solvent should be added in a 4:1 ratio to the plasma volume.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow Diagram: Protein Precipitation
References
Application Note: Therapeutic Drug Monitoring of Belinostat Using Belinostat amide-d5
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] By inhibiting HDAC enzymes, belinostat promotes the accumulation of acetylated histones, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][2] The primary route of elimination for belinostat is through metabolism, predominantly via glucuronidation by the UGT1A1 enzyme in the liver.[3] Given that hepatic impairment can affect belinostat clearance and potentially lead to increased drug exposure, therapeutic drug monitoring (TDM) is a valuable tool for optimizing treatment and minimizing toxicity.[4] While some studies have not found a direct correlation between belinostat exposure and toxicity in patients with liver dysfunction, monitoring plasma concentrations can still provide crucial information for dose adjustments, especially in patients with compromised liver function or those receiving co-medications that may affect its metabolism.[4]
This application note provides a detailed protocol for the quantitative analysis of belinostat in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates Belinostat amide-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision, correcting for variability in sample preparation and matrix effects.
Signaling Pathway of Belinostat
Belinostat exerts its anti-cancer effects by inhibiting histone deacetylases, leading to the hyperacetylation of histones. This alters chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. Key downstream effects include the induction of p21 and p27, which mediate G2/M cell cycle arrest. Furthermore, belinostat promotes apoptosis through both the intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1][2]
Experimental Protocol
This protocol is based on established and validated LC-MS/MS methods for the quantification of belinostat in human plasma.[5][6]
Materials and Reagents
-
Belinostat analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes
Instrumentation
-
Liquid Chromatograph (e.g., Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., ABI 4000Q)
-
Analytical Column (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm)
Sample Preparation
-
Spike Internal Standard: To 50 µL of human plasma, add 5 µL of this compound working solution (concentration to be optimized based on instrument sensitivity).
-
Protein Precipitation: Add 150 µL of acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Value |
| Column | Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90.0 | 10.0 |
| 3.8 | 10.0 | 90.0 |
| 4.0 | 10.0 | 90.0 |
| 5.5 | 90.0 | 10.0 |
| 7.0 | 90.0 | 10.0 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 4500 V |
| Temperature | 500 °C |
| Gas 1 (Nebulizer) | 30 psi |
| Gas 2 (Turbo) | 30 psi |
| Declustering Potential | 50 V |
| Collision Energy | 30 V |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Belinostat | 319.1 | 93.0 |
| This compound | 324.1 | 98.0 |
Note: The MRM transition for this compound is inferred based on the structure and fragmentation pattern of belinostat. The exact masses may need to be optimized.
Method Validation Parameters
A summary of the validation parameters for a similar LC-MS/MS assay for belinostat is provided below.[1][2][5][6][7]
| Parameter | Result |
| Linearity Range | 30 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 92.0% - 104.4% |
| Precision (CV%) | < 13.7% |
Pharmacokinetic Parameters of Belinostat
Understanding the pharmacokinetic profile of belinostat is essential for designing effective TDM strategies.
| Parameter | Value |
| Elimination Half-life | Approximately 1.1 hours |
| Primary Metabolism | Hepatic, mainly via UGT1A1 |
| Protein Binding | 92.9% - 95.8% |
Conclusion
The presented LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of belinostat in human plasma. This method offers the necessary sensitivity, accuracy, and precision for clinical research applications, aiding in the optimization of belinostat therapy for patients with peripheral T-cell lymphoma. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Belinostat in Cancer Cell Line Studies: A Detailed Guide
Application Notes and Protocols for Researchers
Belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity in a variety of cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Belinostat in cancer cell line studies, intended for researchers, scientists, and drug development professionals. While the deuterated form, Belinostat amide-d5, is often utilized as an internal standard in pharmacokinetic analyses, the biological effects in in vitro cell culture are considered equivalent to the non-deuterated compound.
Mechanism of Action
Belinostat functions by inhibiting the activity of histone deacetylases, enzymes crucial for the removal of acetyl groups from histones and other proteins.[1] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[4][5] This altered chromatin state allows for the transcription of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit angiogenesis.[1][4]
Data Presentation: In Vitro Efficacy of Belinostat
The following tables summarize the cytotoxic effects of Belinostat across various human cancer cell lines, as reported in published studies.
Table 1: IC50 Values of Belinostat in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Lung Cancer | H358 (KRAS mutant) | ~40 | 24 | [6] |
| Lung Cancer | A549 (KRAS mutant) | ~60 | 24 | [6] |
| Thyroid Cancer | BHP2-7 | <50 | 30 | [3] |
| Thyroid Cancer | Cal62 | <50 | 30 | [3] |
| Thyroid Cancer | SW1736 | <50 | 30 | [3] |
| Pancreatic Cancer | T3M4 | Not specified, significant growth inhibition | Not specified | [7] |
| Pancreatic Cancer | AsPC-1 | Not specified, significant growth inhibition | Not specified | [7] |
| Pancreatic Cancer | Panc-1 | Not specified, significant growth inhibition | Not specified | [7] |
| Breast Cancer | MCF-7 | 5 | 48 | [8] |
| Colon Cancer | SW480 | 2.093 ± 0.71 | 72 | [9] |
| Colon Cancer | SW620 | 1.416 ± 0.67 | 72 | [9] |
| Colon Cancer | CACO-2 | 0.263 ± 0.09 | 72 | [9] |
Table 2: Apoptotic Effects of Belinostat in Thyroid Cancer Cell Lines
| Cell Line | Belinostat Concentration (µM) | Exposure Time (hours) | % Apoptosis (Early and Late) | Reference |
| BHP2-7 | 50 | 30 | 43-68 | [3] |
| Cal62 | 50 | 30 | 43-68 | [3] |
| SW1736 | 50 | 30 | 43-68 | [3] |
| T238 | 50 | 30 | 24 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Belinostat on cancer cell lines.
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the cytotoxic effects of Belinostat and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Belinostat (or this compound) stock solution (e.g., in DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Belinostat in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the Belinostat dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of Belinostat on the expression and post-translational modification (e.g., acetylation) of key proteins.
Materials:
-
Cancer cell lines
-
Belinostat
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetylated-Histone H3, p21, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Belinostat at the desired concentrations and time points.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each sample.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by Belinostat.
Materials:
-
Cancer cell lines
-
Belinostat
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with Belinostat for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Belinostat and a typical experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Growth inhibition of pancreatic cancer cells by histone deacetylase inhibitor belinostat through suppression of multiple pathways including HIF, NFkB, and mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard showing a different retention time than my analyte?
A1: This phenomenon is known as the "chromatographic isotope effect" or "retention time shift" and is a common observation with deuterated internal standards.[1][2][3][4][5] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity and polarity, leading to a small but noticeable difference in retention time on the LC column.[1] In reversed-phase chromatography, deuterated compounds are often slightly less retained and elute earlier than their non-deuterated counterparts.[4]
Troubleshooting Steps:
-
Confirm the Shift: Overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm the retention time difference.
-
Evaluate the Impact: A small, consistent shift may not be problematic if the peaks are symmetrical and do not co-elute with interfering matrix components. However, a significant or variable shift can lead to differential matrix effects.
-
Method Optimization:
-
Gradient Modification: Adjusting the gradient slope or starting conditions can sometimes help to minimize the separation between the analyte and the internal standard.
-
Column Chemistry: Experimenting with a different column stationary phase may alter the selectivity and reduce the isotope effect.
-
-
Consider Alternative Internal Standards: If the chromatographic shift leads to significant quantitative variability, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, which typically exhibit negligible retention time shifts compared to the native analyte.[1][5][6]
Q2: My results are inconsistent, and I suspect differential matrix effects. How can I confirm and mitigate this?
A2: Differential matrix effects occur when the analyte and the internal standard experience different degrees of ion suppression or enhancement from co-eluting matrix components.[7][8] This is often exacerbated by the chromatographic separation of the deuterated internal standard from the analyte.[1][7][8]
Experimental Protocol: Post-Column Infusion Test to Evaluate Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
A syringe pump delivers a constant flow of a solution containing the analyte and the deuterated internal standard.
-
This flow is introduced into the LC eluent stream via a T-junction placed after the analytical column and before the mass spectrometer's ion source.
-
-
Procedure:
-
Inject a blank matrix sample (e.g., extracted plasma from a subject not dosed with the drug) onto the LC column.
-
Monitor the signal of the infused analyte and internal standard.
-
-
Data Interpretation:
-
A stable, flat baseline indicates no matrix effects.
-
Dips in the baseline signal indicate regions of ion suppression.
-
Peaks in the baseline signal indicate regions of ion enhancement.
-
Troubleshooting Workflow for Differential Matrix Effects
Caption: A flowchart for diagnosing and addressing differential matrix effects.
Q3: I am observing a loss of my deuterated internal standard signal and a corresponding increase in my analyte signal. What could be the cause?
A3: This issue is likely due to hydrogen-deuterium (H/D) exchange, where deuterium atoms on the internal standard are replaced by protons from the surrounding environment (e.g., solvent, matrix).[6][9][10] This can lead to an underestimation of the internal standard concentration and an overestimation of the analyte concentration.[6] The stability of the deuterium label is highly dependent on its position within the molecule and the pH of the solution.[6]
Factors Influencing H/D Exchange:
-
Label Position: Deuterium atoms on heteroatoms (O, N, S) or on carbons adjacent to electron-withdrawing groups are more susceptible to exchange.
-
pH: Basic or acidic conditions can catalyze H/D exchange.[6]
-
Temperature: Higher temperatures can accelerate the rate of exchange.
-
Solvent: Protic solvents can facilitate exchange.
Experimental Protocol: Stability Assessment of Deuterated Internal Standard
Methodology:
-
Prepare Samples:
-
Spike the deuterated internal standard into various solutions:
-
Mobile phase A and B
-
Reconstitution solvent
-
Blank matrix extract at different pH values (e.g., 4, 7, 9)
-
-
-
Incubation:
-
Incubate the prepared samples at different temperatures (e.g., room temperature, 37°C) for varying durations (e.g., 0, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples by LC-MS/MS.
-
Monitor the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.
-
-
Data Evaluation:
-
A decrease in the deuterated internal standard signal with a concurrent increase in the analyte signal indicates H/D exchange.
-
Data Summary Table: H/D Exchange Stability
| Condition | Time (hours) | IS Peak Area | Analyte Peak Area in IS Channel | % Exchange |
| Mobile Phase A (pH 3) | 0 | 1,000,000 | 5,000 | 0.5% |
| 24 | 980,000 | 25,000 | 2.5% | |
| Blank Plasma (pH 7.4) | 0 | 995,000 | 6,000 | 0.6% |
| 24 | 990,000 | 8,000 | 0.8% | |
| Basic Solution (pH 9) | 0 | 1,005,000 | 5,500 | 0.5% |
| 24 | 850,000 | 155,000 | 15.4% |
Q4: My calibration curve is failing at the lower limit of quantitation (LLOQ). Could the purity of my deuterated internal standard be the issue?
A4: Yes, the isotopic purity of the deuterated internal standard is critical, especially for achieving low limits of quantitation.[11][12] If the deuterated standard contains a significant amount of the unlabeled analyte as an impurity, it will contribute to the analyte signal, leading to a positive bias and potentially causing the LLOQ to fail acceptance criteria.[11][12]
Logical Relationship for Purity Impact on LLOQ
Caption: How unlabeled analyte in the IS can lead to LLOQ failure.
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the deuterated internal standard. A purity of >98% is generally recommended.[13]
-
Analyze the Internal Standard Solution: Inject a solution of the deuterated internal standard and monitor the mass transition for the unlabeled analyte. This will quantify the level of impurity.
-
Source a Higher Purity Standard: If the impurity level is unacceptable, obtain a new batch or a different source of the deuterated internal standard with higher isotopic purity.
-
Consider a ¹³C-labeled Standard: Carbon-13 labeled standards are often synthesized with higher isotopic purity and are not susceptible to H/D exchange, making them a more robust alternative.[6]
Q5: What are the best practices for storing and handling deuterated internal standards to ensure their stability?
A5: Proper storage and handling are crucial for maintaining the integrity and stability of deuterated internal standards.
Best Practices:
-
Storage Conditions: Store deuterated standards in a cool, dry, and dark place, as recommended by the manufacturer.[13] For long-term storage, keeping them under an inert gas like argon or nitrogen can help prevent degradation and H/D exchange.[13]
-
Solvent Choice: Prepare stock solutions in aprotic, non-aqueous solvents if possible. Avoid prolonged storage in protic solvents (e.g., water, methanol), especially at acidic or basic pH, to minimize the risk of H/D exchange.[14]
-
Container Selection: Use high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps) to prevent adsorption and contamination.
-
Working Solutions: Prepare fresh working solutions regularly and store them under appropriate conditions. Monitor the stability of working solutions over time.
-
Avoid Contamination: Use clean laboratory equipment and techniques to prevent cross-contamination with the unlabeled analyte.
Deuterium itself is a stable isotope and does not have a shelf life.[15] However, the stability of a deuterated compound depends on the molecule's structure and the storage conditions.[15][16]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. resolvemass.ca [resolvemass.ca]
Troubleshooting isotopic exchange in Belinostat amide-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Belinostat amide-d5. The following information is designed to help you anticipate and resolve issues related to isotopic exchange and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
A1: this compound is a deuterated form of Belinostat, a histone deacetylase (HDAC) inhibitor.[1][2][3] In this specific isotopologue, the five deuterium atoms are located on the phenyl group of the benzamide moiety. It is crucial to confirm the exact location of the labels with the supplier, as this can impact the interpretation of experimental results.
Q2: What is isotopic exchange, and why is it a concern for this compound?
A2: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (or vice versa).[4] For this compound, this is a concern because the loss of deuterium labels can lead to inaccurate quantification in pharmacokinetic studies, altered metabolic profiles, and misinterpretation of data from analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The amide and hydroxamic acid protons in the Belinostat molecule are particularly susceptible to exchange under certain conditions.
Q3: What are the primary factors that can cause isotopic exchange in this compound?
A3: The primary factors that can induce isotopic exchange are:
-
Presence of protic solvents: Water (H₂O), methanol (CH₃OH), and other solvents with exchangeable protons can serve as a source of hydrogen, leading to the loss of deuterium from your labeled compound.
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly at the amide and hydroxamic acid positions.[4] The rate of exchange for amide protons is generally at its minimum around pH 2.6.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5]
-
Enzymatic activity: In biological systems, enzymes can facilitate isotopic exchange.
Q4: How can I detect and quantify isotopic exchange?
A4: The two primary analytical techniques for detecting and quantifying isotopic exchange are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic purity of a deuterated compound.[6][7] A shift in the mass-to-charge ratio (m/z) can indicate the loss of deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals at positions that should be deuterated, allowing for the quantification of the exchange.[6][8]
Troubleshooting Guides
Issue 1: Loss of Deuterium Label During Sample Preparation and Storage
Symptoms:
-
Inconsistent results in quantitative assays.
-
Lower than expected isotopic purity when analyzed by MS or NMR.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Exposure to atmospheric moisture | Handle and store this compound under an inert atmosphere (e.g., argon or dry nitrogen).[9] Use sealed containers and minimize the time the container is open. |
| Use of protic solvents for dissolution | Whenever possible, use aprotic deuterated solvents (e.g., DMSO-d6, Acetonitrile-d3) for stock solutions. If an aqueous buffer is required, prepare it with deuterium oxide (D₂O). |
| Inappropriate storage conditions | Store this compound in a cool, dry, and dark place.[10][11][12] For solutions, store at low temperatures (e.g., -20°C or -80°C) to minimize exchange.[12] |
| Contaminated glassware | Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas before use to remove any residual water.[3][13] |
Issue 2: Isotopic Exchange During Analytical Procedures (LC-MS/NMR)
Symptoms:
-
"Back-exchange" observed in mass spectrometry results (lower than expected m/z).[1][14][15][16]
-
Appearance of unexpected proton signals in ¹H NMR spectra.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution for LC-MS | Recommended Solution for NMR |
| Protic mobile phase in LC-MS | Minimize the time the sample is in the mobile phase before analysis. Use a mobile phase with a low pH (around 2.4-3.0) and keep the system at a low temperature (e.g., 4°C) to reduce the rate of back-exchange.[14][15] | N/A |
| Residual water in NMR solvent | Use high-purity deuterated solvents (≥99.8% D). Consider using single-use ampoules to prevent moisture contamination.[9][17] | Use high-purity deuterated solvents (≥99.8% D). Consider using single-use ampoules to prevent moisture contamination.[9][17] |
| High temperature during analysis | Maintain a low temperature for the autosampler and column compartment in your LC-MS system.[15] | For sensitive samples, acquire NMR spectra at lower temperatures if the experiment allows. |
| Sample pH | Adjust the sample pH to be acidic (around 2.4-3.0) before injection into the LC-MS system to quench the exchange reaction.[4][15] | Ensure the sample dissolved in the deuterated solvent does not create a pH that would promote exchange. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound (solid), anhydrous DMSO-d6 (≥99.8% D), dry argon or nitrogen gas, oven-dried glassware (vial, pipette tips).
-
Procedure:
-
Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a fume hood, briefly purge the vial with dry argon or nitrogen.
-
Weigh the desired amount of this compound in an oven-dried vial.
-
Under a gentle stream of inert gas, add the required volume of anhydrous DMSO-d6 to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in a desiccated container.
-
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
-
Sample Preparation:
-
Thaw the this compound sample on ice.
-
Dilute the sample to the final concentration using a pre-chilled, acidic mobile phase (e.g., 0.1% formic acid in water, pH ~2.7).
-
-
LC-MS System Configuration:
-
Equilibrate the LC system with the mobile phase.
-
Set the autosampler temperature to 4°C.
-
If possible, use a column with a shorter length and a higher flow rate to minimize the analysis time.
-
-
Analysis:
-
Inject the sample immediately after preparation.
-
Monitor the mass spectrum for the expected m/z of the deuterated parent ion and any lower mass peaks that would indicate deuterium loss.
-
Visualizations
Caption: Chemical structure of Belinostat with potential sites for d5-labeling and proton exchange.
Caption: A logical workflow for troubleshooting unexpected isotopic exchange.
Caption: Simplified signaling pathway showing Belinostat's mechanism as an HDAC inhibitor.
References
- 1. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 12. dicksondata.com [dicksondata.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Technical Support Center: Optimizing Bioanalysis with Belinostat Amide-d5
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Belinostat amide-d5 as an internal standard to minimize matrix effects in bioanalytical assays. This center provides essential guidance on troubleshooting common issues, detailed experimental protocols, and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (deuterated) form of Belinostat amide, a metabolite of the histone deacetylase inhibitor, Belinostat.[1][2][3] It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte (Belinostat amide), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the analyte.
Q2: How does a deuterated internal standard like this compound help minimize matrix effects?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate quantification. A stable isotope-labeled internal standard like this compound is the gold standard for mitigating matrix effects.[4] Since the IS and the analyte have nearly identical chromatographic retention times and ionization characteristics, any suppression or enhancement caused by the matrix will affect both compounds to a similar degree. By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect is normalized, resulting in a more accurate measurement.
Q3: Can I use this compound as an internal standard for the parent drug, Belinostat?
A3: While it is best practice to use the deuterated analog of the specific analyte of interest (i.e., deuterated Belinostat for Belinostat), a deuterated metabolite like this compound can sometimes be acceptable if it demonstrates similar analytical behavior (chromatography, extraction recovery, and ionization response) to the parent drug. However, this must be thoroughly validated. A study on the quantitation of Belinostat and its metabolites in human plasma highlights the importance of a validated LC-MS/MS assay for accurate pharmacokinetic analysis.[5] It is crucial to demonstrate that the IS can adequately correct for any variability in the parent drug's measurement.
Q4: What are the key validation parameters to assess when using this compound?
A4: When validating a bioanalytical method using this compound, you should adhere to regulatory guidelines such as those from the FDA or EMA.[4][6] Key parameters to evaluate include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data.
-
Calibration Curve: Assessing the linearity and range of the assay.
-
Matrix Effect: Quantifying the extent of ion suppression or enhancement.
-
Recovery: Measuring the efficiency of the extraction process.
-
Stability: Evaluating the stability of the analyte and IS under various conditions (e.g., freeze-thaw, bench-top, long-term storage).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Analyte/IS Ratio | Inconsistent sample preparation; Pipetting errors; Incomplete protein precipitation or extraction. | Ensure consistent and precise pipetting; Vortex samples thoroughly after adding precipitation solvent; Optimize the extraction procedure to ensure complete recovery. |
| Differential matrix effects between the analyte and IS. | Evaluate matrix effects from multiple sources of the biological matrix; Ensure co-elution of the analyte and IS. If they separate chromatographically, consider adjusting the mobile phase or using a different LC column to achieve co-elution.[7] | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination; Inappropriate mobile phase pH; Sample solvent mismatch with the mobile phase. | Use a guard column and ensure proper sample cleanup; Adjust the mobile phase pH to ensure the analyte is in a single ionic state; Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Low Internal Standard Signal | Degradation of the IS; Incorrect spiking concentration; Significant ion suppression. | Check the stability and storage conditions of the this compound stock solution; Verify the dilution scheme for the IS working solution; Investigate and mitigate matrix effects through better sample cleanup or chromatographic separation. |
| Analyte and IS Peaks are Separated | Deuterium isotope effect on chromatography. This is a known phenomenon where deuterated compounds can elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[8] | Modify the chromatographic conditions (e.g., gradient, temperature) to promote co-elution; Consider using a column with slightly lower resolution to merge the peaks.[7] |
| Inconsistent Recovery | The extraction method is not robust; High protein binding of Belinostat. | Optimize the extraction solvent and pH; Use a stronger protein precipitation agent or a solid-phase extraction (SPE) protocol. A study on lapatinib, another highly protein-bound drug, showed that recovery can vary significantly between individuals, underscoring the need for a stable isotope-labeled IS.[6] |
Data Presentation: Assessing Matrix Effects
The following tables present hypothetical but realistic data for the validation of a bioanalytical method for Belinostat using this compound as the internal standard.
Table 1: Matrix Factor and Recovery
| Analyte | Concentration (ng/mL) | Matrix Factor (n=6) | IS-Normalized Matrix Factor (n=6) | Recovery % (n=6) |
| Belinostat | 30 (LQC) | 0.88 | 0.99 | 91.2 |
| 500 (MQC) | 0.85 | 0.98 | 90.5 | |
| 4000 (HQC) | 0.82 | 0.97 | 89.8 | |
| This compound (IS) | 200 | 0.86 | N/A | 91.5 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 2: Inter-day Accuracy and Precision
| Analyte | Theoretical Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5 days) | Accuracy (%) | Precision (%CV) |
| Belinostat | 30 | 29.5 ± 1.8 | 98.3 | 6.1 |
| 500 | 508.2 ± 25.4 | 101.6 | 5.0 | |
| 4000 | 3965.1 ± 182.4 | 99.1 | 4.6 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes a standard procedure to assess the matrix effect for Belinostat using this compound as the internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Belinostat and this compound into the mobile phase or reconstitution solvent at three concentration levels (Low, Medium, High).
-
Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) first. Then, spike the dried or evaporated extract with Belinostat and this compound at the same three concentrations.
-
Set C (Pre-extraction Spike): Spike blank biological matrix with Belinostat and this compound at the three concentrations before performing the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor, Recovery, and IS-Normalized Matrix Factor:
-
Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE): (Peak Area in Set C) / (Peak Area in Set B)
-
IS-Normalized Matrix Factor: (MF of Analyte) / (MF of Internal Standard)
-
An IS-normalized matrix factor between 0.85 and 1.15 is generally considered acceptable.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This is a general protocol for the quantification of Belinostat in human plasma.
-
Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.
-
Aliquoting: Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 200 ng/mL) to all tubes except for the blank.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, then centrifuge at 13,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract with 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5-10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
LC Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions:
-
Belinostat: To be determined (e.g., m/z 319.1 -> 276.1)
-
This compound: To be determined (e.g., m/z 308.4 -> [fragment ion])
-
Visualizations
Caption: Workflow for assessing matrix effects using a deuterated internal standard.
Caption: Decision tree for troubleshooting high variability in analytical results.
References
- 1. veeprho.com [veeprho.com]
- 2. CAS 1485081-57-9: Belinostat Amide | CymitQuimica [cymitquimica.com]
- 3. veeprho.com [veeprho.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape or retention time shifts for Belinostat
Welcome to the technical support center for the analysis of Belinostat. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of Belinostat, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for Belinostat analysis?
A1: Belinostat is commonly analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). Several validated methods have been reported, and a typical setup is summarized in the table below.[1][2][3][4][5]
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Kromasil C18, 250 mm x 4.6 mm, 4.0 µm; Purospher Star RP-18, 250 mm x 4.6 mm, 5 µm; Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm)[1][3][4] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase and an organic phase.[1][3][4][5] Aqueous: Water with an acid modifier (e.g., 0.1% perchloric acid, 0.1% phosphoric acid, or 0.05% orthophosphoric acid).[1][3][4] Organic: Acetonitrile.[1][3][4] |
| Flow Rate | Typically 0.25 mL/min to 1.0 mL/min.[1][4] |
| Detection Wavelength | 210 nm, 220 nm, or 266 nm.[1][4][5] |
| Column Temperature | Ambient or controlled (e.g., 30 °C or 45 °C).[3][4] |
| Injection Volume | 5 µL to 10 µL.[4][5] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy of quantification. Here’s a guide to troubleshoot common peak shape issues with Belinostat.
Q2: My Belinostat peak is tailing. What are the possible causes and solutions?
A2: Peak tailing is a common issue and can be caused by several factors.[6][7][8][9]
| Potential Cause | Recommended Solution |
| Secondary Interactions | The hydroxamic acid and sulfonamide groups in Belinostat can interact with active sites (residual silanols) on the column packing material.[9] Use a well-end-capped, high-purity silica column. Consider a column specifically designed for basic compounds.[6] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of Belinostat, both ionized and non-ionized forms may exist, leading to tailing.[10][11][12] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For Belinostat, which has acidic and basic properties, a mobile phase pH in the acidic range (e.g., 2-4) is often effective.[12] |
| Column Contamination | Buildup of contaminants on the column can lead to peak tailing.[7] Wash the column according to the manufacturer's instructions. If the problem persists, replace the guard column or the analytical column.[7] |
| Metal Contamination | Metal ions in the sample, mobile phase, or from the HPLC system can chelate with the hydroxamic acid moiety of Belinostat, causing tailing.[7] Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to the mobile phase in small concentrations, but check for compatibility with your method and detector.[13] |
Q3: My Belinostat peak is fronting. What should I do?
A3: Peak fronting is less common than tailing but can still occur.[6][7][8]
| Potential Cause | Recommended Solution |
| Sample Overload | Injecting too much sample can saturate the column, leading to a fronting peak shape.[7][14][15] Reduce the injection volume or dilute the sample.[6][14] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[6] |
| Column Collapse | A void or channel at the head of the column can cause peak fronting.[7] Reverse the column and flush with a strong solvent (if the manufacturer allows). If the problem persists, the column may need to be replaced. |
Q4: Why is my Belinostat peak splitting?
A4: Split peaks can be perplexing, but a systematic approach can help identify the cause.[6][7][8][15][16]
| Potential Cause | Recommended Solution |
| Clogged Inlet Frit | Particulates from the sample or system can block the column inlet frit, causing the sample to be distributed unevenly. Filter all samples and mobile phases. Replace the column inlet frit if possible, or replace the column. |
| Injector Issue | A partially blocked injector port or a worn rotor seal can cause the sample to be introduced into the column in two separate bands.[16] Perform routine maintenance on the injector, including cleaning and replacing the rotor seal.[16] |
| Sample Degradation | Belinostat is known to be unstable under certain conditions (acidic, basic, and oxidative stress), which could lead to the appearance of degradation products eluting close to the main peak, resembling a split peak.[1][2][4] Ensure proper sample storage and handling. Prepare fresh samples and use them promptly. Analyze a fresh standard to confirm if the issue is with the sample or the system. |
| Mobile Phase Incompatibility | If the sample solvent is not miscible with the mobile phase, it can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase. |
Issue 2: Retention Time Shifts
Consistent retention times are critical for peak identification and method reproducibility.
Q5: My Belinostat retention time is shifting from run to run. What could be the cause?
A5: Retention time instability can be frustrating. The nature of the shift (drifting vs. random) can help diagnose the problem.[17][18][19][20][21][22]
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to drifting retention times.[16] Increase the column equilibration time to ensure the column is returned to the initial conditions before the next injection.[16] |
| Mobile Phase Composition Change | Inconsistent mobile phase preparation or evaporation of the more volatile solvent (acetonitrile) from the reservoir can alter the solvent ratio.[17][18] Prepare fresh mobile phase daily and keep the reservoirs covered. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[21] |
| Fluctuations in Column Temperature | Changes in the ambient temperature can affect retention times if a column heater is not used.[8][17] Use a column oven to maintain a constant temperature.[17] |
| Pump and Flow Rate Issues | A leak in the system, worn pump seals, or faulty check valves can lead to an inconsistent flow rate.[19][20] Check for leaks in the system. Perform regular maintenance on the pump, including replacing seals and checking valve performance.[20] |
| Changes in Mobile Phase pH | Small variations in the mobile phase pH, especially if it's close to the pKa of Belinostat, can cause significant shifts in retention.[10][11][23] Ensure the mobile phase pH is accurately and consistently prepared. Use a buffer if necessary and ensure it is within its effective buffering range. |
Experimental Protocols
Protocol 1: Sample Preparation for Belinostat Analysis
-
Standard Solution: Accurately weigh a suitable amount of Belinostat reference standard and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase A and B, or a compatible organic solvent like methanol or acetonitrile) to obtain a stock solution.
-
Working Solutions: Prepare working standard solutions by serially diluting the stock solution with the diluent to the desired concentrations.
-
Sample Solution (from formulation): If analyzing a formulated product, dissolve the formulation in a suitable solvent, sonicate to ensure complete dissolution, and dilute to the appropriate concentration with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulates that could damage the column.
Protocol 2: A Validated RP-HPLC Method for Belinostat [1][2]
-
Column: Kromasil C18 (250 mm × 4.6 mm, 4.0 µm)
-
Mobile Phase A: 0.1% Perchloric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: 40% A, 60% B
-
20-22 min: Linear gradient to 90% A, 10% B
-
22-30 min: 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Visualizations
Signaling Pathway of Belinostat
Belinostat is a histone deacetylase (HDAC) inhibitor. It works by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest and apoptosis in cancer cells.[24][25][26]
References
- 1. ejpmr.com [ejpmr.com]
- 2. A VALIDATED STABILITY INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BELINOSTAT AND ITS DEGRADATION IMPURITIES BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 3. Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. labveda.com [labveda.com]
- 8. uhplcs.com [uhplcs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. youtube.com [youtube.com]
- 20. restek.com [restek.com]
- 21. Random shifting of retention times in HPLC chromatograms - Tips & Suggestions [mtc-usa.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 26. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for low concentrations of Belinostat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low concentrations of Belinostat.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve issues leading to poor signal-to-noise ratio (S/N) in Belinostat analysis, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.
Issue 1: Weak or No Belinostat Signal
A common challenge when working with low concentrations of Belinostat is a weak or altogether absent signal in the chromatogram. This can stem from issues with sample preparation, the LC separation, or the mass spectrometer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no Belinostat signal.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inefficient Sample Extraction | Belinostat may not be efficiently extracted from the sample matrix. Consider optimizing the extraction procedure. Refer to the comparison of sample preparation methods in Table 2 and the detailed protocol for Solid-Phase Extraction. |
| Analyte Degradation | Belinostat, as a hydroxamic acid, can be unstable. Ensure samples are processed promptly and stored at appropriate temperatures. Minimize freeze-thaw cycles. |
| Matrix Effects (Ion Suppression) | Co-eluting endogenous components from the biological matrix can suppress the ionization of Belinostat. Improve sample cleanup using a more rigorous extraction method like Solid-Phase Extraction (SPE). An internal standard can help to normalize for these effects. |
| Incorrect Mobile Phase Composition | The pH and organic composition of the mobile phase are critical for good chromatography and ionization. Ensure the mobile phase is correctly prepared, and consider adjusting the pH to optimize the protonation of Belinostat for positive ion mode. |
| Contaminated LC-MS System | A dirty ion source, transfer capillary, or sample cone can significantly reduce signal intensity. Regularly clean these components according to the manufacturer's guidelines. |
| Suboptimal MS Parameters | Ensure the mass spectrometer is tuned and calibrated. Optimize ionization source parameters (e.g., gas flows, temperatures, and voltages) and compound-specific parameters (e.g., collision energy) for Belinostat. Refer to Table 1 for typical parameters. |
Issue 2: High Background Noise
High background noise can obscure the signal of low-concentration Belinostat, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to prepare mobile phases and extraction solutions. Contaminants can introduce significant background noise. |
| Carryover from Previous Injections | Residual analyte from a previous, more concentrated sample can appear as noise in subsequent runs. Implement a robust needle and injection port washing procedure between samples. |
| Inadequate Sample Cleanup | A high level of matrix components being injected into the MS can increase background noise. Enhance the sample preparation method to better remove interfering substances. |
| Electronic Noise | Ensure the mass spectrometer has a stable power supply and is properly grounded to minimize electronic noise. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for extracting Belinostat from plasma?
A1: For routine analysis, protein precipitation (PPT) with a solvent like acetonitrile is a rapid and straightforward method. However, for achieving the lowest detection limits and minimizing matrix effects, Solid-Phase Extraction (SPE) is generally superior as it provides a much cleaner extract.[1] Liquid-liquid extraction (LLE) is another alternative that can offer good cleanup but may be more labor-intensive.
Q2: I am observing significant ion suppression. How can I mitigate this?
A2: Ion suppression is a common issue in LC-MS analysis of biological samples. To mitigate it:
-
Improve Chromatographic Separation: Ensure that Belinostat is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can help.
-
Enhance Sample Cleanup: As mentioned above, switching from protein precipitation to a more thorough method like SPE can significantly reduce matrix effects.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Belinostat is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q3: My Belinostat peak shape is poor (e.g., tailing or fronting). What should I do?
A3: Poor peak shape can be caused by several factors:
-
Column Overload: If you are injecting a high concentration sample, this can lead to peak fronting. Dilute your sample.
-
Secondary Interactions: Belinostat may be interacting with active sites on the column or in the LC system. Adding a small amount of a competing agent to the mobile phase, like a volatile acid (e.g., formic acid), can improve peak shape.
-
Column Degradation: The column may be nearing the end of its life. Try washing it according to the manufacturer's instructions or replace it.
Q4: What are the optimal mass spectrometry settings for Belinostat?
A4: Belinostat is typically analyzed in positive electrospray ionization (ESI) mode. The precursor ion ([M+H]⁺) is m/z 319.1. A common product ion for selected reaction monitoring (SRM) is m/z 93.0.[2] However, it is crucial to optimize the collision energy and other source parameters on your specific instrument to achieve the best signal intensity.
Data Presentation
Table 1: Performance of a Validated LC-MS/MS Method for Belinostat in Human Plasma
This table summarizes the performance characteristics of a published LC-MS/MS method utilizing protein precipitation for sample preparation.[2][3]
| Parameter | Value |
| Linear Range | 30 - 5000 ng/mL |
| Accuracy | 92.0 - 104.4% |
| Precision (CV) | < 13.7% |
| Ionization Mode | Electrospray (Positive) |
| MRM Transition | m/z 319.1 > 93.0 |
Table 2: Qualitative Comparison of Sample Preparation Methods for Belinostat Analysis
This table provides a general comparison of common extraction techniques for bioanalytical samples.
| Method | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | High potential for matrix effects, less effective at removing interferences. | High-throughput screening, analysis of less complex matrices. |
| Liquid-Liquid Extraction (LLE) | Good sample cleanup, can be selective. | More labor-intensive, requires solvent optimization, potential for emulsions. | Intermediate sample complexity, when PPT is insufficient. |
| Solid-Phase Extraction (SPE) | Excellent sample cleanup, high recovery, minimal matrix effects, can be automated. | More expensive, requires method development for sorbent and solvent selection. | Low-level quantification, complex matrices, high-sensitivity assays. |
Experimental Protocols
Protocol 1: Sample Preparation of Belinostat from Plasma using Protein Precipitation
This protocol is adapted from a validated method for the quantification of Belinostat in human plasma.[2]
Materials:
-
Human plasma samples
-
Acetonitrile (LC-MS grade)
-
Internal standard solution (if available)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Belinostat
This protocol provides a starting point for the LC-MS/MS analysis of Belinostat.[2][3]
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
Start at 10% B
-
Linear gradient to 90% B over 4 minutes
-
Hold at 90% B for 1 minute
-
Return to 10% B and re-equilibrate for 2 minutes
-
-
Injection Volume: 5-10 µL
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transition:
-
Belinostat: Precursor m/z 319.1 -> Product m/z 93.0
-
-
Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
(Note: These parameters should be optimized for your specific instrument)
-
Mandatory Visualization
Belinostat Signaling Pathway
Belinostat is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, it leads to the accumulation of acetylated histones, which alters gene expression. This results in the upregulation of tumor suppressor genes like p21, leading to cell cycle arrest, and modulates the expression of apoptosis-related proteins (e.g., increasing Bax, decreasing Bcl-2), ultimately inducing programmed cell death.[4][5]
Caption: Simplified signaling pathway of Belinostat as an HDAC inhibitor.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
Preventing contamination in Belinostat amide-d5 stock solutions
This technical support center provides guidance and answers to frequently asked questions regarding the proper handling, storage, and use of Belinostat amide-d5 stock solutions to prevent contamination and ensure experimental success.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a deuterated form of Belinostat amide. It is primarily used as an internal standard in analytical and pharmacokinetic research, particularly in studies involving mass spectrometry and liquid chromatography to ensure accurate quantification of Belinostat in biological samples.[1] Belinostat itself is a potent histone deacetylase (HDAC) inhibitor used in cancer therapy.[2][3][4]
2. What are the recommended solvents for preparing this compound stock solutions?
For research purposes, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions of Belinostat. Based on data for the parent compound, Belinostat, a concentration of up to 100 mM can be achieved in both DMSO and ethanol. It is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation.
3. What are the optimal storage conditions for this compound stock solutions?
To ensure the stability and longevity of your this compound stock solutions, it is recommended to adhere to the following storage conditions:
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -20°C | Up to 3 months |
| Ethanol | -20°C | Up to 3 months |
For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Vials should be sealed tightly and protected from light.
4. What type of storage containers should be used for this compound stock solutions?
To prevent contamination and solvent evaporation, it is best to use glass vials with screw caps that have a Teflon liner.[6] Polypropylene tubes are not recommended for long-term storage as they can be permeable to some organic solvents, leading to changes in concentration over time.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation observed in the stock solution upon thawing. | The compound may have come out of solution at low temperatures. | Gently warm the vial in a 37°C water bath and vortex or sonicate until the precipitate has completely redissolved.[5] Ensure the solution is clear before use. |
| Precipitation occurs when diluting the DMSO stock solution with an aqueous buffer. | This compound has lower solubility in aqueous solutions. The addition of an aqueous buffer to a concentrated DMSO stock can cause the compound to precipitate. | - Increase the proportion of the organic solvent in the final solution if experimentally permissible.- Vortex or sonicate the diluted solution for a few minutes to aid dissolution.[5]- Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer. |
| The stock solution has changed color. | This could indicate chemical degradation of the compound. Belinostat is known to be sensitive to acidic, basic, and oxidative conditions.[7] | - Discard the solution and prepare a fresh stock.- Ensure the use of high-purity, anhydrous solvents and clean glassware to prevent contamination.- Avoid exposure of the solution to strong acids, bases, or oxidizing agents. |
| Inconsistent or unexpected experimental results. | - Inaccurate concentration of the stock solution.- Degradation of the compound.- Contamination of the stock solution. | - Verify the accuracy of the initial weighing and solvent volume measurements.[8]- Prepare a fresh stock solution from a new vial of the compound.- Review the handling and storage procedures to identify potential sources of contamination. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 307.38 g/mol [9]), weigh out 3.074 mg.
-
Carefully transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of anhydrous DMSO to the flask to dissolve the solid.
-
Once fully dissolved, bring the solution to the final desired volume with DMSO.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a sterile glass vial with a Teflon-lined screw cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
-
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent contamination of this compound stock solutions.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vorinostat and Belinostat, hydroxamate-based anti-cancer agents, are nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Resolving co-eluting peaks in Belinostat analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Belinostat, with a focus on resolving co-eluting peaks.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the analysis of Belinostat and its related substances.
Q1: I am observing a shoulder on my main Belinostat peak. What could be the cause and how can I confirm it?
A shoulder on the main peak, or any peak asymmetry, is a strong indication of a co-eluting impurity.[1][2] This occurs when two or more compounds exit the chromatography column at nearly the same time, resulting in overlapping peaks.[1][2]
To confirm co-elution, you can use the following techniques:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD scanner acquires UV-Vis spectra across the entire peak. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical.[1][2] Variations in the spectra indicate the presence of a co-eluting impurity.
-
Mass Spectrometry (MS) Analysis: An MS detector can analyze the mass-to-charge ratio of the ions across the peak. If multiple components are present, you will observe different mass spectra at different points of the peak.[2]
Q2: How can I resolve a co-eluting peak with Belinostat?
Resolving co-eluting peaks involves modifying the chromatographic conditions to improve the separation between the components. This can be achieved by systematically adjusting the parameters that influence the resolution equation: selectivity, efficiency, and capacity factor.[1] Here are several strategies:
-
Modify the Mobile Phase Composition:
-
Change the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[1][2]
-
Adjust the pH: Belinostat and its potential impurities may have ionizable groups. Altering the pH of the mobile phase can change their ionization state and, consequently, their retention behavior, which can significantly improve selectivity. For instance, using an acidic mobile phase with an additive like formic acid, perchloric acid, or phosphoric acid has been shown to be effective in Belinostat analysis.[3][4][5]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties. Acetonitrile was found to provide better separation and peak shapes for Belinostat and its degradation products in one study.[5]
-
-
Alter the Stationary Phase:
-
Change the Column Chemistry: If modifying the mobile phase is insufficient, using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide a different selectivity and resolve the co-eluting peaks.[6]
-
-
Optimize Other Chromatographic Parameters:
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[7]
-
Change the Column Temperature: Increasing the column temperature can improve peak shape and efficiency, but it may also alter selectivity. It is a parameter that can be systematically varied to optimize separation.[7] One method for Belinostat analysis utilized a column temperature of 45°C.[4][5]
-
Use a Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often more effective than an isocratic method for separating complex mixtures with a wide range of polarities, such as Belinostat and its degradation products.[3][4][5]
-
Q3: My Belinostat peak is showing fronting. What does this indicate?
Peak fronting can be an indication of a co-eluting substance, where the impurity elutes slightly before the main peak.[8] It can also be caused by column overload, where too much sample is injected, or an issue with the column itself, such as a void. If you suspect co-elution, the troubleshooting steps are the same as for a peak shoulder. If you suspect column overload, try reducing the injection volume or the sample concentration.
Q4: What are the common degradation products of Belinostat that I should be aware of?
Belinostat is known to be sensitive to degradation under certain conditions. Forced degradation studies have shown that it is susceptible to hydrolysis (acidic and basic conditions) and oxidation.[3][4][5] Therefore, when analyzing Belinostat, it is important to be aware of potential degradation products that may co-elute with the parent drug. These degradation products are considered process-related impurities.[9]
Experimental Protocols
Below are detailed methodologies for the analysis of Belinostat, adapted from published stability-indicating methods.
Protocol 1: RP-HPLC Method for Belinostat and Related Substances
This method is designed for the quantitative determination of Belinostat and its related impurities.[3][10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Gradient Program: A gradient combination of mobile phase A and B. The specific gradient profile should be optimized to achieve the desired separation.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Protocol 2: UPLC-MS/MS Method for Belinostat and its Degradation Products
This method is suitable for the identification and characterization of Belinostat and its degradation products.[4][5]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Gradient Program: A gradient elution should be employed to separate the degradation products from the parent drug.
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometry: A high-resolution mass spectrometer with a QTOF analyzer can be used for accurate mass measurements and structural elucidation of degradation products.[4][5]
Data Presentation
Table 1: Comparison of Chromatographic Methods for Belinostat Analysis
| Parameter | Method 1 (RP-HPLC)[3][10] | Method 2 (UPLC-MS/MS)[4][5] | Method 3 (LC-MS/MS)[11][12] |
| Technique | RP-HPLC | UPLC-MS/MS | LC-MS/MS |
| Column | Kromasil C18 (250 x 4.6 mm, 4.0 µm) | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Perchloric acid in water | 0.05% Ortho-phosphoric acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile | 0.1% Formic acid in acetonitrile |
| Flow Rate | 1.0 mL/min | 0.25 mL/min | 0.5 mL/min |
| Detection | UV at 210 nm | UV at 220 nm and MS/MS | MS/MS |
| Column Temp. | Ambient | 45°C | 40°C |
| Application | Impurity Profiling | Degradation Product Identification | Pharmacokinetic Studies |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: General workflow for the analysis of Belinostat.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. ejpmr.com [ejpmr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 9. veeprho.com [veeprho.com]
- 10. A VALIDATED STABILITY INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BELINOSTAT AND ITS DEGRADATION IMPURITIES BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 11. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Belinostat quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Belinostat, particularly concerning calibration curves.
Troubleshooting Guides
Question: My calibration curve for Belinostat is non-linear at higher concentrations. What are the potential causes and solutions?
Answer:
Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis. Several factors can contribute to this phenomenon when quantifying Belinostat.
Potential Causes:
-
Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[1][2] When the ion intensity exceeds the detector's linear dynamic range, the response is no longer proportional to the analyte concentration.
-
Ionization Suppression/Enhancement (Matrix Effects): In biological matrices like plasma, co-eluting endogenous compounds can interfere with the ionization of Belinostat in the MS source, leading to a non-linear response.[3][4][5][6]
-
Analyte-Related Issues: At high concentrations, Belinostat may form dimers or multimers, which are not detected at the target m/z, leading to a flattened curve.[1][7]
-
In-source Fragmentation: High concentrations of Belinostat can sometimes lead to increased in-source fragmentation, where the parent ion breaks apart before reaching the mass analyzer, resulting in a lower than expected signal for the target precursor ion.
Troubleshooting Steps & Solutions:
-
Extend the Dilution Series: The simplest solution is to dilute your high-concentration samples to fall within the linear range of the assay.[2]
-
Optimize MS Detector Settings: If possible, adjust detector parameters to reduce sensitivity for high-concentration samples. This can sometimes extend the linear range.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Belinostat is highly recommended. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus compensating for these variations and improving linearity.[2]
-
Improve Sample Preparation: Enhance your sample clean-up procedure to remove more matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate Belinostat from interfering matrix components.
-
Evaluate Different Ionization Sources: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) might reduce matrix effects.[3]
-
Consider a Weighted Linear Regression: If some non-linearity persists, using a weighted linear regression (e.g., 1/x or 1/x²) can often provide a better fit for the calibration curve than a simple linear regression.[8]
Question: I'm observing poor reproducibility and high variability in my low-concentration Belinostat standards and quality control (QC) samples. What should I investigate?
Answer:
Inconsistent results at the lower limit of quantitation (LLOQ) can compromise the accuracy of your study. Here are the primary areas to investigate:
Potential Causes:
-
Analyte Adsorption: Belinostat may adsorb to plasticware (e.g., pipette tips, vials) or the surfaces of the LC system, leading to variable losses, especially at low concentrations.
-
Inconsistent Sample Preparation: Variability in protein precipitation or extraction efficiency can have a more pronounced effect on low-concentration samples.
-
Belinostat Instability: Belinostat can be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure).[1][9]
-
Matrix Effects: Even at low concentrations, matrix components can cause ion suppression, leading to inconsistent signal intensity.[4]
-
Carryover: Residual Belinostat from a preceding high-concentration sample can artificially inflate the response of a subsequent low-concentration sample.
Troubleshooting Steps & Solutions:
-
Use Low-Binding Labware: Employ low-adsorption polypropylene or silanized glassware for sample preparation and storage.
-
Optimize the Extraction Procedure: Ensure consistent and thorough vortexing and centrifugation. The addition of an acid, such as trifluoroacetic acid (TFA), to the extraction solvent has been shown to improve the solubility and stabilize the response of Belinostat.[8]
-
Evaluate Belinostat Stability: Conduct stability tests to assess the degradation of Belinostat in your specific matrix and under your experimental conditions (e.g., freeze-thaw cycles, benchtop stability).[8]
-
Incorporate a Suitable Internal Standard: A stable isotope-labeled internal standard is crucial for correcting variability in sample preparation and matrix effects.
-
Optimize the LC Wash Method: Implement a robust needle and injection port wash protocol with a strong organic solvent to minimize carryover between samples.
-
Prepare Fresh Standards and QCs: Ensure that your stock and working solutions are not degraded. It is good practice to prepare fresh calibration standards and QCs regularly.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for Belinostat quantification in plasma?
A1: Published and validated LC-MS/MS methods for Belinostat in human plasma have demonstrated linearity over a range of 30 to 5000 ng/mL.[8][10] Another study reported a linear range of 0.5 to 1000 ng/mL.[11] The optimal range for your specific assay will depend on your instrumentation and experimental conditions.
Q2: What type of internal standard is recommended for Belinostat quantification?
A2: A stable isotope-labeled (SIL) internal standard, such as [¹³C₆]-Belinostat, is highly recommended.[8] A SIL-IS has nearly identical chemical and physical properties to Belinostat, ensuring it behaves similarly during sample extraction, chromatography, and ionization, which helps to correct for variability and matrix effects.
Q3: Are there any specific sample preparation techniques that improve Belinostat recovery?
A3: Protein precipitation is a commonly used method for extracting Belinostat from plasma.[10] One validated protocol involves the use of acetonitrile containing a small amount of trifluoroacetic acid (TFA) (0.01% v/v) as the precipitation and extraction solvent.[8] The addition of TFA was found to increase the solubility of Belinostat and stabilize its response.[8]
Q4: What are the key mass spectrometry parameters for Belinostat detection?
A4: Belinostat can be detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. It can be ionized using both positive and negative electrospray ionization (ESI), depending on the specific method and co-eluting metabolites being monitored.[10]
Quantitative Data Summary
Table 1: Calibration Curve Parameters for Belinostat Quantification
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Plasma |
| Linear Range | 30 - 5000 ng/mL[8][10] | 0.5 - 1000 ng/mL[11] |
| Regression Model | Linear, weighted (1/y²)[8] | Linear[11] |
| Correlation Coefficient (r²) | > 0.99[8] | Not Reported |
| Accuracy | 92.0 - 104.4%[8][10] | 100.2 - 106.7%[11] |
| Precision (%CV) | < 13.7%[8][10] | ≤ 10.3%[11] |
Experimental Protocols
Protocol 1: Sample Preparation for Belinostat Quantification in Human Plasma
This protocol is adapted from a validated LC-MS/MS assay.[8]
-
Prepare Internal Standard (IS) and Extraction Solution:
-
Prepare a stock solution of a stable isotope-labeled internal standard (e.g., [¹³C₆]-Belinostat) at 0.1 mg/mL in acetonitrile.
-
Create a combined IS and extraction solution by adding the IS stock solution and trifluoroacetic acid (TFA) to acetonitrile to achieve a final concentration of the IS as required by the method and 0.01% (v/v) TFA.
-
-
Sample Extraction:
-
To 50 µL of plasma sample, standard, or quality control (QC), add 200 µL of the combined IS and extraction solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 4 minutes at room temperature.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of a solution of 10:90:0.1 (v/v/v) acetonitrile:water:formic acid.
-
-
Analysis:
-
Transfer the reconstituted solution to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Parameters
These parameters are based on a published method for Belinostat quantification.[10]
-
Liquid Chromatography:
-
Column: Waters Acquity BEH C18 column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient elution should be optimized to achieve good separation of Belinostat and its metabolites.
-
Flow Rate: To be optimized based on column dimensions.
-
Injection Volume: Typically 3-10 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), with the capability for both positive and negative mode switching if metabolites are also being monitored.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ion pairs for Belinostat and its internal standard must be determined and optimized.
-
Visualizations
Caption: Belinostat's mechanism as an HDAC inhibitor.
Caption: Experimental workflow for Belinostat quantification.
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 9. Belinostat suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The histone deacetylase inhibitor belinostat ameliorates experimental autoimmune encephalomyelitis in mice by inhibiting TLR2/MyD88 and HDAC3/ NF-κB p65-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Belinostat Using Stable Isotope-Labeled Internal Standards
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Belinostat, a histone deacetylase (HDAC) inhibitor, in biological matrices. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with a specific comparison between the use of a carbon-13 labeled Belinostat ([¹³C₆]-Belinostat) and a deuterium-labeled Belinostat amide (Belinostat amide-d5) as internal standards. This guide is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic analysis of Belinostat.
Introduction to Belinostat and the Need for Robust Bioanalysis
Belinostat is a potent pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Its therapeutic efficacy is dependent on achieving and maintaining optimal concentrations in the body. Therefore, a validated bioanalytical method is crucial for accurately determining the pharmacokinetic profile of Belinostat and its metabolites in various biological samples.[2][3][4] The use of a suitable internal standard (IS) is a critical component of a robust LC-MS/MS assay to correct for variability during sample processing and analysis.[5][6] Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their similar physicochemical properties to the analyte.[6]
This guide will compare a validated method using [¹³C₆]-Belinostat with the prospective use of this compound as an internal standard.
Quantitative Data Presentation
The following table summarizes the validation parameters of a published LC-MS/MS method for the quantification of Belinostat in human plasma using [¹³C₆]-Belinostat as the internal standard.[2][3][4]
Table 1: Validation Summary for Belinostat Quantification using [¹³C₆]-Belinostat IS
| Validation Parameter | Result |
| Linearity Range | 30–5000 ng/mL |
| Accuracy | 92.0–104.4% |
| Precision (%CV) | <13.7% |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL |
| Biological Matrix | Human Plasma |
| Internal Standard | [¹³C₆]-Belinostat |
Table 2: Comparative Analysis of Internal Standards for Belinostat Quantification
| Feature | [¹³C₆]-Belinostat (Validated) | This compound (Proposed) |
| Structural Similarity | Structurally identical to Belinostat with six ¹³C atoms. Expected to have nearly identical chromatographic retention time and ionization efficiency. | Structurally similar to Belinostat, but is the deuterated amide metabolite. May have a slightly different retention time and ionization response compared to Belinostat. |
| Co-elution | Expected to co-elute with Belinostat, providing optimal compensation for matrix effects. | May not perfectly co-elute with Belinostat, which could lead to less effective correction for matrix effects at the specific retention time of Belinostat. |
| Mass Difference | +6 Da mass shift from Belinostat, providing clear mass spectrometric differentiation. | +5 Da mass shift from Belinostat amide, but a different mass from Belinostat itself. |
| Metabolic Stability | As a stable isotope-labeled version of the parent drug, it is expected to have the same metabolic fate, which is ideal for an IS. | Deuterium labeling can sometimes alter the metabolic profile of a compound.[7] The stability of the deuterium labels during metabolism would need to be assessed. |
| Commercial Availability | Available from specialized chemical suppliers. | Available from suppliers of stable isotope-labeled compounds.[7][8] |
| Overall Suitability | Considered an ideal internal standard for the bioanalysis of Belinostat due to its high degree of similarity. | While likely a suitable internal standard, its performance would need to be thoroughly validated. Its use may be more appropriate for the quantification of the Belinostat amide metabolite itself. |
Experimental Protocols
The following is a detailed methodology for the validated LC-MS/MS assay for the quantification of Belinostat in human plasma using [¹³C₆]-Belinostat as the internal standard.[2]
1. Preparation of Calibration Standards and Quality Control Samples
-
Stock solutions of Belinostat and [¹³C₆]-Belinostat were prepared in acetonitrile at a concentration of 1 mg/mL.
-
Working solutions were prepared by serial dilution of the stock solutions in acetonitrile.
-
Calibration standards were prepared by spiking blank human plasma with the working solutions to achieve concentrations ranging from 30 to 5000 ng/mL.
-
Quality control (QC) samples were prepared in the same manner at low, medium, and high concentrations.
2. Sample Preparation
-
To 50 µL of plasma sample (standard, QC, or study sample), 200 µL of a protein precipitation solution was added. This solution consisted of acetonitrile containing the internal standard, [¹³C₆]-Belinostat.
-
The samples were vortexed for 1 minute to ensure thorough mixing and protein precipitation.
-
The samples were then centrifuged at 13,000 × g for 4 minutes.
-
The resulting supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 37 °C.
-
The dried extract was reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.
3. Liquid Chromatography Conditions
-
Column: Waters Acquity BEH C18 column
-
Mobile Phase: A linear gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.
-
Flow Rate: Not specified in the abstract, but typically in the range of 0.2-0.6 mL/min for such applications.
-
Injection Volume: Not specified in the abstract, typically 5-20 µL.
4. Mass Spectrometry Conditions
-
Mass Spectrometer: ABI 4000Q triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the detection of Belinostat and its metabolites, as well as the internal standard.
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical method of Belinostat.
References
- 1. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CAS 1485081-57-9: Belinostat Amide | CymitQuimica [cymitquimica.com]
The Gold Standard: Deuterated vs. Non-Deuterated Internal Standards in Quantitative Analysis
In the precise world of analytical chemistry, particularly within drug development and research, the accuracy of quantitative measurements is paramount. Internal standards (IS) are indispensable tools in chromatography-based assays like liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample processing and analysis.[1][2] The choice between a deuterated (a stable isotope-labeled) internal standard and a non-deuterated (typically a structural analog) counterpart can significantly impact the reliability and accuracy of results. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their analytical methods.
The Fundamental Difference
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with its heavier, stable isotope, deuterium.[3] This subtle change in mass allows it to be distinguished from the analyte by a mass spectrometer, while its chemical properties remain nearly identical.[3] In contrast, a non-deuterated internal standard is a different chemical compound that is structurally similar to the analyte.[4]
Performance Comparison: A Head-to-Head Analysis
The superiority of deuterated internal standards lies in their ability to more closely mimic the behavior of the analyte throughout the entire analytical process—from extraction to detection.[3] This leads to more effective compensation for various sources of error.
Matrix Effects:
One of the most significant challenges in bioanalysis is the "matrix effect," where components in the biological sample (e.g., plasma, urine) can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[5][6] Deuterated internal standards, due to their co-elution and identical ionization characteristics with the analyte, are highly effective at compensating for these matrix effects.[5] Non-deuterated standards, having different chemical structures, may elute at slightly different times and experience different degrees of ionization suppression or enhancement, leading to less reliable correction.[6]
Extraction Efficiency and Recovery:
Ideally, an internal standard should have the same extraction recovery as the analyte. Deuterated standards, with their near-identical physicochemical properties, generally exhibit very similar extraction behavior to the native analyte.[6] However, some studies have reported differences in extraction recovery between an analyte and its deuterated internal standard. For instance, a 35% difference in extraction recovery was observed between haloperidol and its deuterated analog.[6] Structural analogs may have more significant differences in properties like polarity and solubility, which can lead to greater variability in extraction efficiency compared to the analyte.
Chromatographic Behavior:
While deuterated standards are designed to co-elute with the analyte, slight differences in retention time can sometimes occur due to the "isotope effect."[7] This can be more pronounced with a higher number of deuterium substitutions.[7] This separation can lead to differential matrix effects if the co-eluting matrix components change rapidly over the chromatographic peak.[7] However, this effect is generally minor compared to the often larger retention time differences between an analyte and a structural analog.
Quantitative Data from a Comparative Study
A study by O'Halloran et al. provides a clear quantitative comparison of a deuterated internal standard (SIR-d3) and a non-deuterated structural analog (DMR) for the quantification of the immunosuppressant drug sirolimus (SIR) in whole blood by HPLC-ESI-MS/MS.[8][9][10] The results, summarized in the tables below, demonstrate the superior performance of the deuterated internal standard.
Table 1: Imprecision of Sirolimus Assay Using Deuterated vs. Non-Deuterated Internal Standards [8][10]
| Internal Standard | Concentration (µg/L) | Interpatient Assay Imprecision (CV, %) |
| SIR-d3 (Deuterated) | 5 | 5.7 |
| 10 | 3.8 | |
| 20 | 2.7 | |
| DMR (Non-Deuterated) | 5 | 9.7 |
| 10 | 8.1 | |
| 20 | 7.6 |
Table 2: Recovery and Matrix Effect for Sirolimus Assay [10]
| Internal Standard | Parameter | Mean (%) (SD), Range (%) |
| SIR-d3 (Deuterated) | Absolute Recovery | 80 (1.2), 79–81 |
| Matrix Effect | 101 (28), 86–150 | |
| DMR (Non-Deuterated) | Absolute Recovery | 83 (5.5), 78–93 |
| Matrix Effect | 101 (30), 75–153 |
The data clearly shows that the use of the deuterated internal standard (SIR-d3) resulted in consistently lower imprecision (better reproducibility) across all tested concentrations. While the average matrix effect and absolute recovery were similar for both internal standards in this particular study, the wider range and higher standard deviation for the non-deuterated standard suggest greater variability and less reliable compensation.
Experimental Protocols
A well-designed experimental protocol is crucial for accurately comparing the performance of different internal standards. Below is a generalized methodology for such an evaluation, based on common practices in bioanalytical method validation.
Objective: To compare the performance of a deuterated and a non-deuterated internal standard for the quantification of a target analyte in a biological matrix by LC-MS/MS.
Materials:
-
Target analyte reference standard
-
Deuterated internal standard
-
Non-deuterated (analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
Stock and Working Solution Preparation: Prepare individual stock solutions of the analyte and both internal standards in an appropriate solvent. From these, prepare working solutions for spiking into the biological matrix.
-
Calibration Standards and Quality Controls: Prepare two sets of calibration standards and quality control (QC) samples by spiking the blank matrix with known concentrations of the analyte. One set will be for the deuterated IS, and the other for the non-deuterated IS.
-
Sample Preparation (Protein Precipitation Example):
-
To an aliquot of each calibration standard, QC, and blank matrix sample, add a fixed volume of the respective internal standard working solution (deuterated or non-deuterated).
-
Vortex mix the samples.
-
Add a protein precipitation agent (e.g., methanol or acetonitrile).
-
Vortex mix vigorously to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method. The method should be capable of chromatographically separating the analyte and internal standards from other matrix components and detecting them with high sensitivity and specificity.
-
Data Analysis and Performance Evaluation:
-
Precision and Accuracy: Analyze the QC samples and calculate the coefficient of variation (CV%) for precision and the percent bias for accuracy for each internal standard.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that in a neat solution at the same concentration. This should be performed with matrix from multiple sources. Calculate the matrix factor (MF) and the IS-normalized MF.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Linearity: Construct calibration curves for each internal standard by plotting the peak area ratio (analyte/IS) against the analyte concentration. Determine the linearity and range of the assay.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the key stages of the process.
Caption: A typical bioanalytical sample preparation and analysis workflow.
Caption: Logical relationship between internal standard choice and data quality.
Conclusion
For researchers, scientists, and drug development professionals, the choice of internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While non-deuterated internal standards can be used, particularly when a deuterated version is unavailable or cost-prohibitive, the evidence strongly supports the superiority of deuterated internal standards.[4][11] Their ability to more accurately mimic the behavior of the analyte leads to better compensation for matrix effects and improved precision, ultimately resulting in more robust and defensible bioanalytical methods. The investment in a deuterated internal standard is often justified by the increased confidence in the generated data, which is crucial in a regulatory environment.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
A Comparative Guide to Belinostat Quantification Methods for Researchers
This guide provides a comparative overview of analytical methods for the quantification of Belinostat, a histone deacetylase (HDAC) inhibitor, in biological matrices. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of performance data from published studies to aid in the selection and implementation of appropriate analytical techniques. Although no direct inter-laboratory comparison studies have been published, this document synthesizes data from individual validated methods to facilitate a comparative assessment.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of various published methods for Belinostat quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently reported technique, offering high sensitivity and selectivity.
| Method | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (%CV) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 30 - 5000 | 92.0 - 104.4 | < 13.7 | 30 | [1][2][3][4] |
| RP-HPLC | Drug Substance | - | 98 - 100 (Recovery) | < 0.2 (%RSD) | 0.050 (µg/mL) | [5] |
| HPLC | Aqueous Solution | - | - | - | Signal/Noise Ratio: 10 | [6] |
Note: The data presented is derived from individual validation studies and may not be directly comparable due to variations in instrumentation, reagents, and specific laboratory conditions.
Detailed Experimental Protocols
LC-MS/MS Method for Belinostat and Metabolites in Human Plasma[1][2][3][4]
This method is suitable for pharmacokinetic studies and allows for the simultaneous quantification of Belinostat and its major metabolites.
-
Sample Preparation:
-
To 0.05 mL of human plasma, add an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18
-
Mobile Phase: A linear gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
-
-
Mass Spectrometry Conditions:
-
Instrument: ABI 4000Q Mass Spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Belinostat and its metabolites.
-
RP-HPLC Method for Belinostat and its Impurities in Drug Substance[5]
This stability-indicating method is designed for the quality control of Belinostat drug substance.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm × 4.6 mm, 4.0 µm)
-
Mobile Phase: A gradient of 0.1% perchloric acid and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: Not specified in the abstract.
-
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for Belinostat quantification and its mechanism of action.
Caption: Generalized workflow for Belinostat quantification in plasma by LC-MS/MS.
Caption: Simplified signaling pathway of Belinostat as an HDAC inhibitor.
Concluding Remarks
The quantification of Belinostat in research and clinical settings predominantly relies on LC-MS/MS due to its superior sensitivity and specificity, making it ideal for pharmacokinetic and metabolic studies. HPLC methods serve as a robust alternative, particularly for the analysis of the drug substance and its impurities. The choice of method should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. The protocols and data presented here, compiled from various scientific publications, provide a foundation for developing and validating analytical methods for Belinostat in a laboratory setting.
References
- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The histone deacetylase inhibitor belinostat ameliorates experimental autoimmune encephalomyelitis in mice by inhibiting TLR2/MyD88 and HDAC3/ NF-κB p65-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and cellular effects of a novel hydroxamate-based HDAC inhibitor – belinostat – in glioblastoma cell lines: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.nanthealth.com [info.nanthealth.com]
The Gold Standard in Regulated Bioanalysis: Accuracy and Precision of Belinostat amide-d5
In the landscape of regulated bioanalysis, the pursuit of utmost accuracy and precision is paramount for reliable pharmacokinetic and toxicokinetic studies. For the histone deacetylase (HDAC) inhibitor Belinostat, the use of a stable isotope-labeled (SIL) internal standard, such as Belinostat amide-d5, represents the gold standard. This guide provides a comparative overview of the performance of such an internal standard in a regulated bioanalytical setting, supported by experimental data and detailed protocols.
Unparalleled Performance with a Stable Isotope-Labeled Internal Standard
The use of a SIL internal standard is the preferred approach in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] A SIL internal standard, like this compound, is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures that it experiences the same variations as the analyte during sample preparation, chromatography, and ionization, leading to superior accuracy and precision in quantification.
The method was validated according to the U.S. Food and Drug Administration (FDA) criteria for bioanalytical method validation.[3][4][5] The assay demonstrated excellent linearity over the concentration range of 30 to 5000 ng/mL for Belinostat.[3][4][5]
Table 1: Summary of Accuracy and Precision Data for Belinostat Bioanalysis using a Stable Isotope-Labeled Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 30 | -2.7 to 2.3 | 4.5 to 8.7 | -1.7 | 7.9 |
| Low | 90 | -3.3 to 1.1 | 3.1 to 6.2 | -1.4 | 5.8 |
| Medium | 750 | -1.5 to 2.1 | 2.5 to 4.3 | 0.1 | 4.1 |
| High | 4000 | -0.9 to 1.8 | 1.9 to 3.5 | 0.4 | 3.7 |
Data adapted from Ji et al., 2013. The study utilized [¹³C]-Belinostat as the internal standard.
The overall accuracy of the quality control samples was reported to be between 92.0% and 104.4%, with a coefficient of variation (CV) of less than 13.7%, comfortably meeting the FDA's acceptance criteria for regulated bioanalysis.[3][4][5] These criteria generally require the mean accuracy to be within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ) and the precision to not exceed 15% CV (20% at the LLOQ).[6]
The Alternative: Structurally Analogous Internal Standards
In the absence of a SIL internal standard, a structurally analogous compound may be used. While this approach can be acceptable, it is more susceptible to variations in extraction recovery and matrix effects, which can compromise the accuracy and precision of the results. A structural analog, by definition, has a different chemical structure, which can lead to different chromatographic behavior and ionization efficiency compared to the analyte.
Experimental Protocol for Belinostat Bioanalysis
The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of Belinostat in human plasma, adapted from the work of Ji and colleagues (2013). This protocol is representative of a typical workflow where this compound would be an ideal internal standard.
Sample Preparation
-
To 50 µL of human plasma, add 200 µL of a protein precipitation solution (acetonitrile containing the internal standard, e.g., this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of a mobile phase-compatible solution (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[3]
-
Injection Volume: A small volume, typically 2-10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Belinostat and this compound would be optimized for maximum sensitivity and specificity.
-
Belinostat: m/z 319.1 → 134.1 (example transition)
-
This compound: m/z 324.1 → 139.1 (hypothetical transition, assuming a +5 Da shift)
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows are optimized to achieve the best signal for the analyte and internal standard.
Visualizing the Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for Belinostat using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Belinostat quantification.
Conclusion
For regulated bioanalysis of Belinostat, the use of a stable isotope-labeled internal standard like this compound is crucial for achieving the highest levels of accuracy and precision. The data presented from a method using a similar SIL internal standard, [¹³C]-Belinostat, demonstrates that such an approach readily meets the stringent requirements of regulatory agencies. The detailed experimental protocol provides a solid foundation for researchers and drug development professionals to establish a robust and reliable bioanalytical method for Belinostat, ensuring the integrity and quality of pharmacokinetic data in clinical and preclinical studies.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. anivet.au.dk [anivet.au.dk]
A Comparative Guide to Linearity and Range Determination for Belinostat Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the linearity and range of various analytical methods for the histone deacetylase (HDAC) inhibitor, Belinostat, and its alternatives. The data presented is intended to assist researchers in selecting the most appropriate assay for their specific needs in drug development and pharmacokinetic studies.
Comparison of Linearity and Range for Belinostat and Alternative HDAC Inhibitors
The following tables summarize the linearity and range of different analytical methods for Belinostat and other commonly used HDAC inhibitors: Vorinostat, Panobinostat, and Romidepsin. The data is compiled from various validated assay methods reported in scientific literature.
Belinostat
| Assay Type | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | 30 - 5000 ng/mL | > 0.99 |
| LC-MS/MS | 2.92 - 2921 ng/mL | ≥ 0.99 |
| RP-HPLC | 25 - 150 µg/mL | 0.999 |
| RP-HPLC | 0.050 - 0.15 µg/mL (for related impurities) | > 0.999 |
Vorinostat
| Assay Type | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | 0.05 - 50 µg/mL (in serum) | ≥ 0.999 |
| LC-MS/MS | 10 - 1000 ng/mL | Not Reported |
| RP-HPLC | 10 - 50 µg/mL | 0.999 |
| RP-HPLC | 5.3 - 266 µg/mL | 1 |
Panobinostat
| Assay Type | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | 2.92 - 2921 ng/mL | ≥ 0.99 |
| Cell-Based Assay (in vitro) | 0 - 100 nM (IC50 determination) | Not Applicable |
Romidepsin
| Assay Type | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | 0.1 - 100 ng/mL | Not Reported |
| Immuno-dot blot (Histone Acetylation) | Narrow linear range (qualitative) | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers developing and validating their own assays.
Protocol for Linearity and Range Determination of Belinostat by RP-HPLC
This protocol is a representative example for determining the linearity and range of Belinostat in a pharmaceutical formulation.
1. Preparation of Standard Stock Solution:
-
Accurately weigh and dissolve 10 mg of Belinostat reference standard in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.
2. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by serially diluting the stock solution to achieve concentrations covering the expected range of the assay. For example, for a range of 25-150 µg/mL, prepare standards at 25, 50, 75, 100, 125, and 150 µg/mL.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 266 nm.
-
Injection Volume: 10 µL.
4. Linearity Assessment:
-
Inject each calibration standard in triplicate.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.
5. Range Determination:
-
The range of the assay is the interval between the upper and lower concentrations of the calibration standards that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol for Linearity and Range Determination of Vorinostat by LC-MS/MS
This protocol provides a general framework for the quantitation of Vorinostat in biological matrices like serum or plasma.
1. Preparation of Standard Stock and Working Solutions:
-
Prepare a stock solution of Vorinostat in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a series of working standard solutions by diluting the stock solution.
2. Preparation of Calibration Curve Standards in Matrix:
-
Spike blank biological matrix (e.g., serum or plasma) with the working standard solutions to create a set of at least six to eight non-zero calibration standards covering the desired concentration range (e.g., 0.05 to 50 µg/mL).
3. Sample Preparation:
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A tandem mass spectrometer operated in a suitable ionization mode (e.g., positive electrospray ionization) with multiple reaction monitoring (MRM) for the specific transitions of Vorinostat and an internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data and determine the linearity and range.
Visualizations
Belinostat Signaling Pathway
Belinostat, as a histone deacetylase (HDAC) inhibitor, plays a crucial role in epigenetic regulation, leading to the reactivation of tumor suppressor genes and subsequent induction of apoptosis and cell cycle arrest.
Caption: Belinostat inhibits HDACs, leading to increased histone acetylation and tumor suppressor gene expression, ultimately causing cell cycle arrest and apoptosis.[1][2]
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for a drug substance like Belinostat.
Caption: A generalized workflow for determining the linearity and range of an analytical method, from standard preparation to data evaluation.
References
A Comparative Guide to Assessing the Impact of Belinostat Metabolites on Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of belinostat, a histone deacetylase (HDAC) inhibitor, with a focus on the impact of its metabolites. Accurate quantification of belinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety, particularly in populations with impaired hepatic function.
Introduction to Belinostat and its Metabolism
Belinostat is a potent pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] It undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[2] The primary metabolic pathway is glucuronidation, predominantly mediated by the enzyme UGT1A1, which converts belinostat to belinostat glucuronide.[2][3][4] Other significant pathways include methylation and metabolism by cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4) to form belinostat amide and belinostat acid.[2][4] These metabolites are generally considered inactive and are primarily eliminated through the kidneys.[3][5]
However, the presence of these metabolites, particularly the glucuronide conjugate, can pose a significant challenge to the accurate quantification of the parent drug, belinostat.
Metabolic Pathway of Belinostat
Belinostat is converted into five major metabolites in human plasma.[6] Glucuronidation is the most significant metabolic pathway.[6] Alternate biotransformation pathways involve methylation to form methyl belinostat and reduction of the hydroxamic acid group to its corresponding amide.[6] Two other minor metabolites identified are belinostat N-glucoside and belinostat acid.[6]
Caption: Major metabolic pathways of Belinostat.
Impact of Metabolites on Quantification
The primary challenge in quantifying belinostat arises from the potential for ex vivo conversion of belinostat glucuronide back to the parent drug. This can occur during sample collection, processing, and storage, leading to an overestimation of belinostat concentrations. While other HDAC inhibitors like vorinostat have shown instability in plasma, potentially due to clotting proteins, belinostat's quantification is primarily affected by its glucuronide metabolite.[7]
Accurate and reliable bioanalytical methods are essential to distinguish belinostat from its metabolites and ensure that the measured concentrations reflect the true in vivo levels.[8][9][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high selectivity and sensitivity.[8][9][10][11]
Comparison of Analytical Methods
Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of belinostat and its major metabolites in human plasma.[8][9][10] The key differences in these methods often lie in the sample preparation and chromatographic conditions, which are critical for mitigating metabolite interference.
| Parameter | Method A (Standard Protocol) | Method B (Optimized for Metabolite Stability) |
| Sample Collection | Standard heparinized plasma collection. | Immediate acidification of plasma post-collection. |
| Sample Preparation | Protein precipitation with acetonitrile.[8][9][10] | Protein precipitation with acetonitrile containing a stabilizing agent (e.g., formic acid). |
| Chromatographic Separation | C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.[8][9][10] | C18 column with an optimized gradient to ensure baseline separation of belinostat from belinostat glucuronide.[11] |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL[8][9][10] | 0.5 ng/mL[11] |
| Linear Range | 30 - 5000 ng/mL[8][9][10] | 0.5 - 1000 ng/mL[11] |
| Accuracy | 92.0 - 104.4%[8][9][10] | 100.2 - 106.7%[11] |
| Precision (CV%) | < 13.7%[8][9][10] | < 10.3%[11] |
| Recovery | Not specified | ~72.6%[11] |
Method A represents a typical validated LC-MS/MS assay for belinostat and its metabolites.[8][9][10] Method B highlights a more sensitive method with optimized separation.[11]
The data clearly indicates that while standard methods are effective, optimization of sample handling and chromatography can significantly improve sensitivity and ensure the integrity of the analyte.
Recommended Experimental Protocol
To minimize the impact of metabolite conversion and ensure accurate quantification of belinostat, the following experimental protocol is recommended. This protocol is based on established and validated LC-MS/MS methodologies.[8][9][10][11]
Objective: To accurately quantify belinostat and its five major metabolites in human plasma using LC-MS/MS, while preventing ex vivo conversion of belinostat glucuronide.
Materials:
-
Human plasma (collected in tubes containing an anticoagulant)
-
Belinostat and metabolite reference standards
-
Internal standard (e.g., oxamflatin)[11]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Sample Collection and Handling:
-
Collect whole blood in appropriate anticoagulant tubes.
-
Centrifuge immediately to separate plasma.
-
If immediate analysis is not possible, acidify the plasma with formic acid to a final concentration of 0.1% to stabilize belinostat and its metabolites.
-
Store plasma samples at -70°C or lower until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Waters Acquity BEH C18 (or equivalent)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient: A linear gradient optimized to separate belinostat from its metabolites, particularly belinostat glucuronide.[8][9][10]
-
-
Mass Spectrometry Detection:
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression for quantification.
-
The concentration of belinostat and its metabolites in the quality control and unknown samples are determined from the calibration curve.
-
Caption: Recommended workflow for accurate Belinostat quantification.
Conclusion
The accurate quantification of belinostat in biological matrices is critically dependent on the analytical methodology's ability to prevent the ex vivo conversion of its glucuronide metabolite. While standard LC-MS/MS methods are robust, this guide highlights the importance of optimized sample handling, including immediate acidification of plasma, and chromatographic separation to ensure data integrity. By implementing the recommended protocol, researchers can confidently assess the pharmacokinetics of belinostat and make informed decisions in drug development and clinical practice.
References
- 1. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Liver Dysfunction on the Pharmacokinetic Disposition of Belinostat and its Five Metabolites in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for HDAC Inhibitor Quantification: A Comparative Look at Belinostat Amide-d5 and Other Key Standards
For researchers, scientists, and drug development professionals engaged in the study of histone deacetylase (HDAC) inhibitors, the accurate quantification of these therapeutic agents in biological matrices is paramount. The use of a suitable internal standard (IS) is a critical component of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of Belinostat amide-d5 and other commonly employed internal standards for the analysis of HDAC inhibitors, supported by experimental data and detailed protocols.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrumental analysis. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in LC-MS bioanalysis due to their near-identical physicochemical properties to the unlabeled analyte.
This compound: A Deuterated Internal Standard for a Prominent HDAC Inhibitor
Belinostat, a potent pan-HDAC inhibitor, is a subject of extensive research in oncology. For its accurate quantification, this compound, a deuterated analog, serves as a reliable internal standard. The five deuterium atoms on the phenyl ring provide a distinct mass shift, allowing for clear differentiation from the parent compound in mass spectrometry while maintaining virtually identical chromatographic behavior.
Alternative Internal Standards for HDAC Inhibitors
Several other HDAC inhibitors are in clinical development and use, each requiring a validated bioanalytical method with a suitable internal standard. The choice of internal standard is often a stable isotope-labeled version of the drug itself.
For the analysis of Belinostat, another stable isotope-labeled internal standard, [13C6]-Belinostat, has also been successfully employed. This highlights the principle that different stable isotope labeling strategies can be effective.
For other prominent HDAC inhibitors, the following internal standards are commonly used:
-
Vorinostat: Deuterated analogs such as Vorinostat-d5 are frequently utilized as internal standards in LC-MS/MS methods for the quantification of this FDA-approved HDAC inhibitor.
-
Panobinostat: Panobinostat-d8, a deuterated form of the drug, is a commonly reported internal standard for its bioanalysis.
-
Romidepsin: While specific internal standard details are less consistently reported in publicly available literature, the use of a stable isotope-labeled analog of Romidepsin would be the preferred approach for its quantitative analysis.
Performance Data of Internal Standards for HDAC Inhibitors
The following table summarizes the performance characteristics of analytical methods for different HDAC inhibitors using their respective stable isotope-labeled internal standards. It is important to note that these data are compiled from separate studies and are not the result of a direct head-to-head comparison. Variations in experimental conditions, instrumentation, and biological matrices can influence these parameters.
| HDAC Inhibitor | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Belinostat | [13C6]-Belinostat | Human Plasma | 30 - 5000 | 92.0 - 104.4 | < 13.7 | [1][2][3] |
| Vorinostat | Vorinostat-d5 | Human Plasma | 11.0 - 11000 | 93.3 - 103.8 | 3.2 - 6.1 | [4] |
| Panobinostat | Panobinostat-d8 | Mouse Plasma, Brain, Spinal Cord | 10 - 1000 | Within 15% | < 15% | [5] |
Experimental Protocol: Quantification of Belinostat in Human Plasma using LC-MS/MS
This section provides a detailed experimental protocol adapted from a validated method for the quantification of Belinostat and its metabolites in human plasma using a stable isotope-labeled internal standard.[1][2][3]
1. Sample Preparation
-
To 50 µL of human plasma, add 200 µL of an internal standard spiking solution in acetonitrile containing [13C6]-Belinostat.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Belinostat: Precursor ion > Product ion (specific m/z values to be optimized).
-
[13C6]-Belinostat: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity: No significant interfering peaks at the retention times of the analyte and IS.
-
Linearity: A linear relationship between the analyte concentration and the response ratio (analyte peak area / IS peak area) over the desired concentration range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Typically, the mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS. The use of a stable isotope-labeled IS is intended to minimize this effect.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Visualizing the Role of HDACs: A Signaling Pathway Perspective
HDAC inhibitors exert their therapeutic effects by altering the acetylation state of histones and other proteins, leading to changes in gene expression and cellular processes. The following diagram illustrates a simplified signaling pathway affected by HDAC inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of HDAC inhibitors.
Experimental Workflow for Internal Standard Evaluation
To rigorously compare the performance of different internal standards, a systematic experimental workflow is necessary. The following diagram outlines a logical approach for such an evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Quantitative Analysis: Justifying the Use of Deuterated Metabolites as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of mass spectrometry, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of deuterated metabolites with other common internal standards, supported by experimental data and detailed protocols, to justify their widespread adoption as the gold standard in the field.
The primary role of an internal standard is to compensate for variations inherent in the analytical process, from sample preparation to instrumental analysis.[1] By adding a known amount of an IS to every sample, calibration standard, and quality control sample, any loss of analyte during extraction, inconsistencies in injection volume, or fluctuations in instrument response can be normalized, leading to significantly improved precision and accuracy.[2]
Comparing the Alternatives: Why Deuterated Standards Excel
While several types of compounds can be used as internal standards, including structural analogs and other isotopically labeled compounds (e.g., ¹³C-labeled), deuterated standards offer a unique combination of properties that make them ideal for most applications.[3][4]
Key Advantages of Deuterated Internal Standards:
-
Chemical and Physical Similarity: Deuterated standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This ensures that they behave almost identically during sample extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.[5]
-
Co-elution with the Analyte: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects.[6] Deuterated standards generally exhibit very similar chromatographic retention times to their non-deuterated counterparts, minimizing differential matrix effects that can occur when the IS and analyte elute at different times.[7]
-
Minimal Isotopic Effect on Fragmentation: In tandem mass spectrometry (MS/MS), the fragmentation pattern of the deuterated standard is typically very similar to the analyte, allowing for the use of analogous and highly specific mass transitions for quantification.
The Contenders: A Head-to-Head Comparison
To illustrate the superiority of deuterated internal standards, the following table summarizes quantitative data from various studies comparing their performance against structural analogs and ¹³C-labeled standards.
| Internal Standard Type | Parameter | Typical Performance | Reference |
| Deuterated Metabolite | Precision (CV%) | 2.7% - 5.7% | [8] |
| Accuracy (Bias%) | Within ±5% of nominal value | [3] | |
| Recovery Consistency | High, but can differ from analyte | ||
| Matrix Effect Compensation | Excellent, due to co-elution | [7] | |
| ¹³C-Labeled Metabolite | Precision (CV%) | Generally comparable to or better than deuterated | [9] |
| Accuracy (Bias%) | Excellent, often considered superior to deuterated | [5] | |
| Recovery Consistency | Excellent, closely mimics analyte | [9] | |
| Matrix Effect Compensation | Superior, due to near-perfect co-elution | [6] | |
| Structural Analog | Precision (CV%) | 7.6% - 9.7% | [8] |
| Accuracy (Bias%) | Can be significantly biased (e.g., 96.8%) | [3] | |
| Recovery Consistency | Can differ significantly from analyte | ||
| Matrix Effect Compensation | Variable and often incomplete | [3] |
Table 1: Quantitative Comparison of Internal Standard Performance. This table summarizes typical performance characteristics observed for different types of internal standards in LC-MS-based bioanalysis.
While ¹³C-labeled standards can offer even closer co-elution and potentially superior accuracy, they are often significantly more expensive and less readily available than their deuterated counterparts. For most applications, the performance of deuterated standards provides an optimal balance of accuracy, precision, and cost-effectiveness.
Potential Pitfalls and Considerations
Despite their numerous advantages, it is crucial to be aware of potential challenges associated with deuterated internal standards:
-
Chromatographic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight shift in retention time, particularly in chromatography.[6] This can result in differential matrix effects if the analyte and IS do not co-elute perfectly. The degree of this shift can depend on the number and position of the deuterium labels.
-
Isotopic Exchange: In some cases, deuterium atoms, particularly those on heteroatoms (O, N, S), can exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification. Careful selection of the deuteration position is critical to mitigate this risk.
-
Purity of the Standard: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification. It is essential to use high-purity standards and to verify the level of isotopic enrichment.
Experimental Protocol: Validation of a Deuterated Internal Standard for Metabolite Quantification by LC-MS/MS
This section outlines a detailed protocol for the validation of an analytical method using a deuterated metabolite as an internal standard, based on FDA guidelines for bioanalytical method validation.
Objective
To validate an LC-MS/MS method for the quantification of a target metabolite in a biological matrix (e.g., plasma) using its deuterated analog as an internal standard. The validation will assess the method's selectivity, accuracy, precision, recovery, matrix effect, and stability.
Materials and Reagents
-
Target metabolite reference standard
-
Deuterated metabolite internal standard (IS)
-
Control biological matrix (e.g., drug-free human plasma)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium hydroxide (for mobile phase modification)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
Instrumentation
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column appropriate for the separation of the target metabolite
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of the target metabolite and the deuterated IS in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions of the target metabolite by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated IS at a fixed concentration.
-
Calibration Standards: Prepare calibration standards by spiking the control biological matrix with the appropriate working standard solutions of the target metabolite and a constant amount of the IS working solution. A typical calibration curve consists of a blank sample, a zero sample (matrix with IS only), and 6-8 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the control biological matrix, independent of the calibration standards.
Sample Preparation (Protein Precipitation)
-
To 50 µL of sample (calibration standard, QC, or unknown), add 150 µL of the protein precipitation solvent containing the deuterated internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.
-
Optimize the mass spectrometer parameters (e.g., ionization source conditions, collision energy) for the detection of the analyte and the deuterated IS.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least one specific precursor-to-product ion transition for both the analyte and the IS.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Selectivity | Analyze at least six different blank matrix samples to check for interferences at the retention time of the analyte and IS. | Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Accuracy & Precision | Analyze QC samples at three levels in three separate analytical runs. | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | Compare the peak area of the analyte in extracted samples to the peak area of the analyte in post-extraction spiked samples at three QC levels. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Matrix Effect | Compare the peak area of the analyte in post-extraction spiked samples from different sources of matrix to the peak area of the analyte in a neat solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria. This table outlines the key parameters and their acceptance criteria for validating a bioanalytical method using an internal standard, based on regulatory guidelines.
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the logical workflow of using a deuterated internal standard and the concept of co-elution.
Figure 1: Experimental Workflow. This diagram illustrates the typical workflow for quantitative analysis using a deuterated internal standard, from sample preparation to final concentration determination.
Figure 2: Co-elution Comparison. This conceptual diagram illustrates the superior co-elution of a deuterated internal standard with the analyte compared to a structural analog, which often exhibits a significant difference in retention time.
Conclusion
The use of deuterated metabolites as internal standards is a well-justified and scientifically sound approach for achieving high-quality quantitative data in bioanalysis. Their chemical and physical similarity to the target analyte ensures the most effective compensation for analytical variability, leading to enhanced accuracy and precision. While potential challenges such as the chromatographic isotope effect exist, they can be mitigated through careful method development and validation. For researchers striving for the highest level of data integrity, deuterated internal standards represent an indispensable tool in the analytical chemist's arsenal.
References
- 1. youtube.com [youtube.com]
- 2. nebiolab.com [nebiolab.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. texilajournal.com [texilajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standards in metabolomics - IsoLife [isolife.nl]
Navigating FDA Guidelines for Bioanalytical Method Validation with Stable Isotope-Labeled Internal Standards
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the accuracy and reliability of bioanalytical methods are paramount. The U.S. Food and Drug Administration (FDA) provides comprehensive guidelines for bioanalytical method validation to ensure the integrity of data submitted for regulatory review. A cornerstone of robust bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, offering a host of advantages that contribute to method precision and accuracy.
This guide provides a comparative overview of SIL internal standards in the context of FDA's bioanalytical method validation guidelines. It delves into their performance characteristics compared to other alternatives, offers detailed experimental protocols for key validation experiments, and visually represents critical workflows and concepts through diagrams.
The Gold Standard: Performance of Stable Isotope-Labeled Internal Standards
The primary function of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to instrumental analysis. SIL internal standards, which are synthetic versions of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N), co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[1][2] This near-identical physicochemical behavior is what sets them apart from other types of internal standards, such as structural analogs.[1][3]
Comparative Analysis of Internal Standard Performance
The following table summarizes the key performance differences between stable isotope-labeled internal standards and structural analog internal standards based on common validation parameters.
| Validation Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Rationale and Supporting Data |
| Matrix Effect | High compensation | Variable compensation | SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, leading to more accurate correction.[3] Studies have shown that SIL-IS can significantly reduce ion suppression effects.[3] Structural analogs may have different chromatographic retention times and ionization efficiencies, leading to incomplete compensation for matrix effects. |
| Extraction Recovery | High compensation | Variable compensation | Due to their similar chemical properties, SIL-IS and the analyte exhibit nearly identical recovery during sample preparation steps.[2][4] Structural analogs can have different extraction efficiencies, leading to variability in the analyte/IS response ratio. |
| Precision and Accuracy | Generally higher | Can be lower | The use of SIL-IS typically results in improved precision and accuracy of the assay.[1][2] For example, one study demonstrated significantly better accuracy using a SIL-IS compared to an analogous IS.[2] |
| Selectivity | High | Moderate to High | The mass difference between the SIL-IS and the analyte ensures high selectivity in MS detection. Potential for cross-talk should be evaluated. Structural analogs are selected to be chromatographically resolved from the analyte. |
| Cost and Availability | Higher cost, may require custom synthesis | Lower cost, more readily available | The synthesis of SIL-IS can be complex and expensive.[2][4] Structural analogs are often commercially available or easier to synthesize. |
| Potential for Isotopic Exchange | Low, but possible with deuterium labels | Not applicable | Deuterium-labeled standards can sometimes exhibit chromatographic shifts or undergo back-exchange, which needs to be monitored.[2][3] Using ¹³C or ¹⁵N labels minimizes this risk.[1] |
FDA's Perspective on Internal Standards in Bioanalytical Method Validation
The FDA's "Bioanalytical Method Validation Guidance for Industry" (ICH M10) emphasizes the importance of using a suitable internal standard to ensure the reliability of quantitative data.[5][6] The guidance states that a suitable IS should be added to all calibration standards, quality controls (QCs), and study samples.[5][6] While the guidance does not mandate the use of SIL-IS, it acknowledges their advantages in mass spectrometric methods.[5]
The FDA guidance outlines several key validation parameters that must be assessed, and the choice of internal standard directly impacts the outcome of these assessments. These parameters include selectivity, matrix effect, accuracy, precision, and stability.[5] The use of a SIL-IS can streamline the validation process by providing more consistent and reliable data for these critical parameters.
Experimental Protocols for Bioanalytical Method Validation Using SIL-IS
The following section details the methodologies for key experiments in a bioanalytical method validation, incorporating the use of a stable isotope-labeled internal standard.
Stock and Working Solution Preparation
-
Analyte and SIL-IS Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent. The purity and identity of the reference standards should be well-documented.[5]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standard (CS) and quality control (QC) working solutions. Prepare a separate working solution for the SIL-IS at a constant concentration.
Preparation of Calibration Standards and Quality Controls
-
Matrix Selection: Use the same biological matrix (e.g., plasma, urine) as the intended study samples for preparing CS and QCs.[5]
-
Spiking: Spike blank biological matrix with the appropriate analyte working solutions to prepare a set of at least six non-zero calibration standards covering the expected concentration range.[6] Prepare QCs at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.[5]
-
Internal Standard Addition: Add a constant volume of the SIL-IS working solution to all CS, QCs, and study samples during the sample processing procedure.[5][6]
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Protocol:
-
Analyze at least six individual lots of blank biological matrix.
-
Analyze a blank sample spiked only with the SIL-IS.
-
Analyze a blank sample spiked with the analyte at the LLOQ and the SIL-IS.
-
Acceptance Criteria: The response in the blank matrix at the retention time of the analyte should be less than 20% of the response of the LLOQ. The response at the retention time of the SIL-IS should be less than 5% of its response in the LLOQ sample.[8]
-
Matrix Effect Evaluation
-
Objective: To assess the impact of matrix components on the ionization of the analyte and SIL-IS.
-
Protocol:
-
Extract blank biological matrix from at least six different sources.
-
Post-extraction, spike the extracted matrix with the analyte at low and high concentrations and the SIL-IS at the working concentration.
-
Prepare corresponding neat solutions of the analyte and SIL-IS in the reconstitution solvent at the same concentrations.
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[5]
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).[7]
-
Protocol:
-
Analyze at least three batches of QCs at four concentration levels (LLOQ, low, mid, high) on different days.
-
Each batch should include a full calibration curve and at least six replicates of each QC level.
-
Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal concentration (±20% for LLOQ). The precision (CV) for each QC level should not exceed 15% (20% for LLOQ).[5][8]
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[5]
-
Protocol:
-
Freeze-Thaw Stability: Analyze low and high QCs after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QCs after leaving them at room temperature for a specified period.
-
Long-Term Stability: Analyze low and high QCs after storing them at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.
-
Post-Preparative Stability: Analyze extracted low and high QCs after storing them in the autosampler for a specified period.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]
-
Visualizing the Workflow and Key Concepts
To further clarify the processes and relationships involved in bioanalytical method validation with SIL-IS, the following diagrams have been generated using Graphviz.
Caption: A high-level overview of the bioanalytical method validation workflow.
Caption: How SIL-IS compensates for matrix effects in LC-MS analysis.
Conclusion
The use of stable isotope-labeled internal standards is a critical component of robust and reliable bioanalytical method validation, particularly for LC-MS based assays. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for variability, leading to enhanced accuracy and precision. While the initial cost may be higher, the long-term benefits of generating high-quality, defensible data that meet stringent FDA requirements make SIL-IS an invaluable tool for researchers and drug development professionals. By adhering to the principles outlined in the FDA's guidance and employing sound experimental design, scientists can confidently develop and validate bioanalytical methods that will withstand regulatory scrutiny.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Proper Disposal of Belinostat amide-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Belinostat amide-d5, a deuterated analog of the histone deacetylase (HDAC) inhibitor Belinostat, requires careful handling and disposal due to its cytotoxic nature and potential for genetic and reproductive harm. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Key Considerations
Belinostat is classified as a cytotoxic drug.[1][2] Studies have indicated that it may cause genetic defects and is suspected of damaging fertility or the unborn child.[3][4] As a deuterated compound, this compound shares the same chemical reactivity and hazard profile as its non-isotopically labeled counterpart. The stable isotope labeling with deuterium (d5) does not alter its chemical hazardousness; therefore, disposal procedures should be based on the known risks of Belinostat.
All chemical waste, including this compound, should be managed as if it is hazardous.[5] Disposal must be carried out in accordance with all applicable federal, state, and local regulations, as well as institutional policies.[5][6]
Quantitative Data on Belinostat Stability
Understanding the stability of Belinostat under various conditions is crucial for both its handling and potential degradation prior to disposal. The following table summarizes the known degradation profile of Belinostat.
| Condition | Stability | Degradation Products Identified |
| Acidic | Sensitive, significant degradation | Yes |
| Basic | Sensitive, significant degradation | Yes |
| Oxidative | Sensitive, significant degradation | Yes |
| Neutral Hydrolysis | Stable | No |
| Photolytic | Stable | No |
| Thermal | Stable | No |
| Data sourced from a study on the degradation of Belinostat.[7][8][9] |
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the safe disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and chemical-resistant gloves.[6]
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical waste.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[1][6] For instance, avoid mixing with strong oxidizing acids if the solution contains organic solvents.
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[4]
3. Labeling of Hazardous Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1][6]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1][6]
-
List all components of a mixture, including solvents, with their approximate concentrations.
-
Indicate the specific hazards (e.g., "Cytotoxic," "Toxic").
-
Affix the date when the waste was first added to the container.
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[1]
-
Ensure containers are kept closed at all times, except when adding waste.[5][10]
-
Provide secondary containment for liquid waste containers to prevent spills.[5]
-
Segregate incompatible waste types to prevent dangerous chemical reactions.[1]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Forced Degradation Study of Belinostat
The following is a summary of the methodology used in a study to assess the stability of Belinostat under forced degradation conditions. This is for informational purposes and does not constitute a validated disposal protocol.
-
Objective: To identify the conditions under which Belinostat degrades.
-
Methodology:
-
Acid Degradation: Belinostat was exposed to an acidic solution (e.g., 0.1 N HCl) and heated.
-
Base Degradation: Belinostat was exposed to a basic solution (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Belinostat was treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Solid Belinostat was subjected to high temperatures.
-
Photolytic Degradation: Belinostat solution was exposed to UV light.
-
-
Analysis: The samples were analyzed using Ultra-Performance Liquid Chromatography (UPLC) to determine the extent of degradation and identify any degradation products.[7][8][9]
This study demonstrates that chemical degradation is feasible. However, for disposal purposes, the reaction would need to be scaled appropriately, and the final mixture would still require collection and disposal as hazardous waste, as the degradation products may also be hazardous.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 6. mcneese.edu [mcneese.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. purdue.edu [purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
